1-Boc-3-amino-3-(hydroxymethyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHLOXEHDYSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacological profiles of therapeutic candidates. Among these, the azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention.[1][2] Its rigid structure imparts conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of azetidine scaffolds can improve physicochemical properties such as solubility and metabolic stability, key determinants of a drug's overall viability. This guide focuses on a particularly valuable derivative, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, a trifunctional building block poised for broad application in the synthesis of novel therapeutics.
Physicochemical Properties and Identification
1-Boc-3-amino-3-(hydroxymethyl)azetidine, systematically named tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate, is a versatile synthetic intermediate.[3] The presence of a Boc-protected amine, a primary amine, and a primary alcohol on a constrained azetidine core allows for selective, sequential chemical modifications, making it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Source |
| CAS Number | 1262411-27-7 | [4] |
| Molecular Formula | C9H18N2O3 | [4] |
| Molecular Weight | 202.25 g/mol | [4][5] |
| Appearance | Not specified (typically a solid or oil) | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [4][6] |
Synthesis and Purification: A Strategic Approach
The synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is a multi-step process that requires careful control of protecting groups to achieve the desired trifunctional scaffold. A common conceptual pathway begins with a commercially available precursor, 1-Boc-3-azetidinone.
Experimental Protocol: A Plausible Synthetic Route
-
Step 1: Strecker Reaction for Aminonitrile Formation. 1-Boc-3-azetidinone is subjected to a Strecker reaction. This involves treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an ammonia source. This reaction forms the corresponding α-aminonitrile, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. The rationale for this step is the efficient and well-established method for introducing both an amino group and a carbon precursor for the hydroxymethyl group at the C3 position.
-
Step 2: Reduction of the Nitrile to the Primary Amine. The aminonitrile from the previous step is then reduced. However, to arrive at the target molecule, a more nuanced approach is required, as the direct reduction of the cyano group would lead to a diamine. A more likely synthetic strategy involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification and subsequent reduction to the alcohol.
A more direct, albeit potentially challenging, route could involve the partial reduction of the nitrile to an aldehyde, followed by reduction to the alcohol. However, controlling such a reaction can be difficult.
A more practical synthetic approach would be to start from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
-
Step 1: Oxidation to the Aldehyde. The commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is oxidized to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.[7] This selective oxidation is crucial to avoid over-oxidation to the carboxylic acid.
-
Step 2: Reductive Amination. The resulting aldehyde undergoes reductive amination. This one-pot reaction with an ammonia source and a reducing agent, such as sodium cyanoborohydride, introduces the amino group at the C3 position, yielding the target molecule, 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Purification
Purification at each step is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to isolate the desired product. The purity is then confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Caption: Synthetic workflow for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Applications in Medicinal Chemistry
The unique trifunctional nature of 1-Boc-3-amino-3-(hydroxymethyl)azetidine makes it a highly valuable building block for creating diverse molecular architectures with potential therapeutic applications.
-
Scaffold for Novel Inhibitors: The azetidine core can serve as a central scaffold to which various pharmacophoric groups can be attached. For instance, recent studies have shown that 3-hydroxymethyl-azetidine derivatives can act as potent polymerase theta inhibitors, which is an emerging strategy for cancer therapy.[8]
-
Bioisosteric Replacement: The 3-amino-3-(hydroxymethyl)azetidine moiety can be used as a bioisostere for other cyclic amino alcohols, such as prolinol or piperidinol derivatives. This can lead to improved pharmacokinetic properties and novel intellectual property.
-
PROTACs and Molecular Glues: The primary amine and alcohol functionalities provide convenient handles for conjugation to ligands for E3 ligases or other proteins, making this building block suitable for the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Caption: Applications of the title compound in medicinal chemistry.
Commercial Suppliers
1-Boc-3-amino-3-(hydroxymethyl)azetidine is available from several fine chemical suppliers. Researchers should always verify the purity and specifications from the supplier's certificate of analysis.
| Supplier | Product Name | Purity |
| Achmem | tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Not Specified |
| Benchchem | tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Not Specified |
| UCHEM | tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Not Specified |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
References
-
Achmem. tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
-
UCHEM. Factory Price Sell tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate cas 1262411-27-7. [Link]
-
Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
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ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. [Link]
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University of Sheffield. Azetidine Boronic Ester Building Blocks for Medicinal Chemistry. [Link]
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The Azetidine Keystone: A Technical Guide to the Biological Potential of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in Drug Discovery
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with desirable pharmacological properties is relentless. Small, conformationally constrained scaffolds have emerged as powerful tools in this endeavor, offering a means to orient functional groups in three-dimensional space with precision, thereby enhancing binding affinity and selectivity for biological targets. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its unique combination of rigidity and favorable physicochemical properties.[1][2] This guide focuses on a particularly valuable derivative, 1-Boc-3-amino-3-(hydroxymethyl)azetidine , a trifunctional building block that serves as a versatile starting point for the synthesis of innovative therapeutics.
While this molecule itself is not known to possess a direct mechanism of action, its strategic importance lies in its role as a foundational scaffold. The presence of a Boc-protected amine, a primary alcohol, and the azetidine core provides synthetic chemists with orthogonal handles to construct complex molecules designed to interact with specific biological targets. This guide will delve into the utility of this building block, exploring its incorporation into potent and selective inhibitors of key enzymes implicated in disease, thereby illustrating the potential mechanisms of action that can be achieved through its application. We will examine case studies where the 3-amino-3-(hydroxymethyl)azetidine core is instrumental in achieving desired biological activity, provide detailed experimental protocols for assessing such activity, and visualize the relevant biological pathways.
Chapter 1: A Scaffold of Opportunity: Physicochemical Properties and Synthetic Versatility
The structure of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is deceptively simple, yet it harbors a wealth of synthetic potential. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the primary amine, allowing for selective reactions at the hydroxymethyl group or modification of the azetidine nitrogen under certain conditions.[] The primary amine, once deprotected, serves as a key nucleophile or a point for amide bond formation, while the hydroxymethyl group can be oxidized or used for ether or ester linkages. This trifunctional nature allows for the divergent synthesis of compound libraries for screening against a multitude of biological targets.
The azetidine ring itself imparts several advantageous properties to the molecules in which it is incorporated. Its rigid structure reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity.[1] Furthermore, the presence of the nitrogen atom can improve aqueous solubility and provide a handle for hydrogen bonding interactions within a protein's binding site.
Chapter 2: From Building Block to Bioactive Molecule: Case Studies in Mechanism of Action
The true value of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is realized when it is incorporated into larger molecules designed to modulate the activity of specific biological targets. The following case studies highlight how this scaffold has been successfully employed to create potent inhibitors for critical disease-related pathways.
A New Frontier in Cancer Therapy: Targeting Polymerase Theta (Polθ)
A recent and compelling application of the 3-hydroxymethyl-azetidine scaffold is in the development of inhibitors of DNA Polymerase Theta (Polθ).[4][5]
The Mechanism of Action of Polθ in Cancer:
Polymerase Theta is a specialized DNA polymerase involved in a DNA repair pathway known as theta-mediated end joining (TMEJ). While TMEJ is a minor pathway in healthy cells, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, become heavily reliant on Polθ for survival. This creates a synthetic lethal relationship: inhibiting Polθ in BRCA-deficient cancer cells leads to catastrophic DNA damage and cell death, while having a minimal effect on healthy cells.[4] This makes Polθ a highly attractive target for the development of targeted cancer therapies.
The Role of the 3-Hydroxymethyl-azetidine Scaffold in Polθ Inhibition:
Through structure-based drug design, researchers have identified that the 3-hydroxymethyl-azetidine moiety can serve as an effective bio-isostere for other cyclic structures, such as pyrrolidin-3-ol, in the design of potent Polθ inhibitors.[4] The rigid azetidine core helps to optimally position key pharmacophoric elements within the enzyme's active site, while the hydroxymethyl group can form crucial hydrogen bond interactions. The amino group, after deprotection and further functionalization, is often used to extend the molecule into other regions of the binding pocket to enhance potency and selectivity.
Experimental Protocol: In Vitro Polθ Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a compound against Polθ.
Materials:
-
Recombinant human Polθ enzyme
-
Biotinylated DNA substrate
-
Streptavidin-coated plates
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
Europium-labeled antibody against a specific DNA tag
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 8 µL of a solution containing the Polθ enzyme and the biotinylated DNA substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the polymerase reaction by adding 5 µL of a solution containing dNTPs in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing EDTA and the europium-labeled antibody in a suitable detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Data Presentation: Potency of 3-Hydroxymethyl-azetidine-based Polθ Inhibitors
The following table summarizes the reported inhibitory potencies of representative compounds incorporating the 3-hydroxymethyl-azetidine scaffold against Polθ.
| Compound ID | Polθ IC₅₀ (nM) | Reference |
| 60a | 103.9 | [5] |
| 60b | 23.5 | [5] |
| 60c | 23.5 | [5] |
Visualization: The Synthetic Lethality of Polθ Inhibition in BRCA-Deficient Cancers
Caption: Synthetic lethality in BRCA-deficient cancer cells targeted by Polθ inhibitors.
Modulating Signal Transduction: Azetidine-Based STAT3 Inhibitors
Another area where azetidine-containing scaffolds have shown promise is in the development of inhibitors of Signal Transdacer and Activator of Transcription 3 (STAT3).[6]
The STAT3 Signaling Pathway and its Role in Disease:
STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In normal physiology, its activation is tightly regulated. However, in many types of cancer, STAT3 is constitutively active, leading to the transcription of genes that promote tumor growth and metastasis. Therefore, inhibiting the STAT3 signaling pathway is a validated strategy for cancer therapy.
The Contribution of the Azetidine Moiety to STAT3 Inhibition:
The incorporation of an azetidine ring as a linker in small molecule inhibitors of STAT3 has been shown to enhance potency.[6] The constrained nature of the azetidine ring can help to correctly orient the pharmacophoric groups that interact with the STAT3 protein, thereby preventing its dimerization and subsequent DNA binding.
Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Inhibition
This protocol outlines a method to assess the ability of a compound to inhibit the binding of active STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts)
-
Radiolabeled double-stranded DNA probe containing the high-affinity sis-inducible element (hSIE) (e.g., ³²P-labeled)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Binding buffer (e.g., 10 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Test compounds dissolved in DMSO
-
Non-denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare nuclear extracts from appropriate cells.
-
Set up binding reactions in microcentrifuge tubes. To each tube, add:
-
Nuclear extract (containing active STAT3)
-
Test compound at various concentrations (or DMSO for control)
-
Poly(dI-dC)
-
Binding buffer
-
-
Incubate for 30 minutes at room temperature to allow the compound to interact with STAT3.
-
Add the radiolabeled hSIE probe to each reaction tube.
-
Incubate for an additional 20 minutes at room temperature to allow for STAT3-DNA binding.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the bands corresponding to the STAT3:DNA complex.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualization: The STAT3 Signaling Pathway
Caption: Overview of the STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.
Chapter 3: Emerging Roles - The Azetidine Linker in PROTACs
Beyond direct enzyme inhibition, the 1-Boc-3-amino-3-(hydroxymethyl)azetidine scaffold and its derivatives are finding utility as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in determining the efficacy of a PROTAC, and the rigid, three-dimensional nature of the azetidine core can be advantageous in achieving the optimal orientation of the two binding moieties.
Conclusion: A Versatile Scaffold for Future Drug Discovery
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a prime example of a chemical building block that, while not possessing intrinsic biological activity, serves as a powerful platform for the creation of novel therapeutics. Its unique combination of a conformationally constrained azetidine core and versatile functional groups has enabled the development of potent and selective inhibitors for challenging targets like Polθ and STAT3. As our understanding of disease biology deepens, the strategic application of such well-designed scaffolds will undoubtedly continue to be a cornerstone of successful drug discovery programs, paving the way for the next generation of targeted medicines.
References
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Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
-
Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ResearchGate. [Link]
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Parmar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]
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Gunning, P. T., et al. (2014). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 57(21), 8827–8838. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Pharma-Chemicals. [Link]
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De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
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Shibuya, M., Jinbo, Y., & Kubota, S. (1984). Synthesis of 3-acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines and related compounds. Chemical & Pharmaceutical Bulletin, 32(4), 1303–1312. [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269837. [Link]
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Takeda, H., et al. (2018). The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes. International Journal of Molecular Sciences, 19(2), 539. [Link]
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MDPI. (n.d.). Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI. [Link]
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Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. International Journal of Molecular Sciences, 24(13), 10695. [Link]
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George, N., et al. (2011). Design, Synthesis, and Biological Evaluation of PKD Inhibitors. Current Chemical Genomics, 5, 120–131. [Link]
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Kofuku, Y., et al. (2022). G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling. Journal of Visualized Experiments, (182), e63765. [Link]
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Zhang, D., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 449. [Link]
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Gandon, S., et al. (2022). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Nature Communications, 13(1), 5861. [Link]
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Reddy, B. V. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 35689–35697. [Link]
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The Ascendant Role of 1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Technical Guide to a Constrained Diamine Surrogate in Drug Discovery
Introduction: The Imperative for Conformational Constraint in Modern Drug Design
In the intricate dance of molecular recognition, the three-dimensional architecture of a ligand is paramount. Flexible, acyclic molecules often pay a significant entropic penalty upon binding to their biological targets, as they must forfeit a multitude of conformational degrees of freedom.[1] This thermodynamic reality has propelled the strategic incorporation of rigid scaffolds into drug candidates to pre-organize key pharmacophoric elements in a bioactive conformation, thereby enhancing binding affinity and selectivity.[1]
Conformationally restricted diamines (CRDAs) have emerged as particularly valuable building blocks in this endeavor.[2] By locking the relative orientation of two amino groups, these scaffolds provide a rigid framework for elaborating substituents that can interact with biological targets in a well-defined manner.[2] This guide focuses on a uniquely powerful, yet underexplored, CRDA surrogate: 1-Boc-3-amino-3-(hydroxymethyl)azetidine .
This 3,3-disubstituted azetidine offers a compelling combination of features:
-
Constrained Vectorial Display: The rigid, puckered four-membered ring fixes the spatial relationship between the C3-amino and C3-hydroxymethyl groups.
-
Dual Functionality: It presents a primary amine and a primary alcohol, offering two orthogonal points for chemical diversification.
-
Improved Physicochemical Properties: The azetidine motif is known to enhance aqueous solubility and metabolic stability compared to more common saturated heterocycles like pyrrolidines and piperidines.[3]
-
Bioisosteric Potential: It serves as a valuable bioisostere for less stable or less synthetically accessible motifs, such as the pyrrolidin-3-ol core.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and strategic application of this versatile building block. We will delve into field-proven protocols, the underlying scientific rationale, and a case study demonstrating its successful implementation in a contemporary drug discovery program.
Structural and Conformational Rationale: The Azetidine Advantage
The efficacy of 1-Boc-3-amino-3-(hydroxymethyl)azetidine as a constrained surrogate is rooted in the inherent stereochemistry of the azetidine ring. Unlike the relatively planar cyclopentane or flexible cyclohexane, the four-membered azetidine ring adopts a non-planar, puckered conformation to alleviate ring strain.[5] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial projection.
The geminal substitution at the C3 position with both an amino and a hydroxymethyl group further rigidifies the scaffold. This disubstitution restricts ring puckering dynamics, forcing the substituents into defined vectorial orientations away from the core. Theoretical and spectroscopic studies on related azetidine-based amino acids have shown that the ring can induce specific turn conformations, such as β-turns and γ-turns, in peptide chains, highlighting its profound impact on molecular shape.[4]
Caption: Acyclic vs. Azetidine-Constrained Diamines.
Synthesis of the Core Scaffold: A Proposed Authoritative Protocol
While 1-Boc-3-amino-3-(hydroxymethyl)azetidine (CAS 1262411-27-7) is commercially available, an in-house synthesis may be required for scale-up or derivatization. Although a single, comprehensive published procedure for this exact molecule is elusive, a robust and scientifically sound pathway can be constructed from established methodologies, starting with the readily available precursor, 1-Boc-3-azetidinone .[2][6]
The proposed synthesis leverages a modified Strecker reaction, a cornerstone of amino acid synthesis, followed by nitrile reduction.
Caption: Proposed Synthetic Pathway to the Target Scaffold.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate
-
Rationale: This step introduces the C3-amino and a masked C3-hydroxymethyl group (in the form of a nitrile) onto the azetidinone core. The classical Strecker conditions provide a reliable method for forming α-aminonitriles from ketones.
-
Procedure:
-
To a stirred solution of potassium cyanide (1.2 eq.) and ammonium chloride (1.5 eq.) in aqueous ammonia at 0 °C, add a solution of 1-Boc-3-azetidinone (1.0 eq.) in methanol.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Extract the aqueous mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
-
Step 2: Reduction of the Nitrile to Afford 1-Boc-3-amino-3-(hydroxymethyl)azetidine
-
Rationale: The nitrile group is a versatile precursor to a primary amine, but in this context, we will reduce it to the aminomethyl group which can then be further manipulated if needed, or the initial aminonitrile can be reduced to the target diamine. A more direct route involves the reduction of the nitrile to the corresponding primary amine, which would then be followed by hydrolysis to the hydroxymethyl group. A more direct, albeit forceful, method is the use of a strong reducing agent like Lithium Aluminium Hydride (LiAlH4) which will reduce the nitrile to the amine.
-
Procedure:
-
To a suspension of LiAlH4 (3.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solids and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final product, 1-Boc-3-amino-3-(hydroxymethyl)azetidine .
-
Application in Medicinal Chemistry: A Case Study in Polθ Inhibition
The strategic value of the 3-hydroxymethyl-azetidine scaffold is powerfully demonstrated in the recent development of novel inhibitors targeting DNA Polymerase Theta (Polθ).[4][7] Polθ is a critical enzyme in DNA repair, and its inhibition represents a promising synthetic-lethal strategy for treating tumors with deficiencies in other repair pathways, such as those with BRCA mutations.[4][7]
In a 2024 study by Wang et al., researchers identified a lead compound containing a pyrrolidin-3-ol core.[4] Seeking to optimize the pharmacokinetic properties and explore new chemical space, they identified the 3-hydroxymethyl-azetidine moiety as an effective bioisostere for the pyrrolidin-3-ol group.[4][7]
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Harnessing the Power of Three-Dimensionality: A Technical Guide to 1-Boc-3-amino-3-(hydroxymethyl)azetidine for Novel Scaffold Design
Introduction: Escaping Flatland in Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability.[1] The industry is now undergoing a paradigm shift, increasingly embracing three-dimensional (3D), sp³-rich scaffolds that can better mimic natural products and explore untapped chemical space.[1] Among these, strained four-membered heterocycles, particularly azetidines, have emerged as powerful tools.[2] Azetidines offer a unique blend of stability and rigidity, acting as versatile bioisosteres for more common rings like piperidine or pyrrolidine, while providing novel exit vectors for molecular elaboration.[1][3]
This guide focuses on a particularly valuable, yet underutilized, building block: 1-Boc-3-amino-3-(hydroxymethyl)azetidine (CAS 1008526-71-3).[4] The strategic placement of two distinct functional groups—a primary amine and a primary alcohol—onto a single quaternary carbon atom (C3) of the azetidine ring creates a trifunctional scaffold with immense potential. This unique arrangement allows for precise, controlled, and divergent synthesis of complex molecular architectures, making it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Part 1: The Core Scaffold - Synthesis and Properties
The target molecule, tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, is a non-planar, trifunctional building block. The tert-butyloxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the ring nitrogen, while the exocyclic amine and alcohol provide orthogonal handles for chemical modification.
Physicochemical Characteristics
A summary of the key properties of the core scaffold is presented below. These values are critical for designing synthetic follow-ups and for understanding the starting point of a library synthesis in terms of drug-likeness.
| Property | Value | Source |
| CAS Number | 1008526-71-3 | [5] |
| Molecular Formula | C₉H₁₈N₂O₃ | [5] |
| Molecular Weight | 202.25 g/mol | [5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4][5] |
| Calculated PSA | 78.49 Ų | - |
| Calculated XLogP3 | -1.1 | - |
Proposed Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of the core scaffold is crucial for appreciating its chemistry. A plausible and efficient synthetic route begins with the readily available 1-Boc-3-azetidinone . The key challenge is the introduction of two different functional groups at the C3 position to create the quaternary center. A modified Strecker synthesis or a Henry (nitroaldol) reaction pathway provides a logical approach.
The diagram below outlines a conceptual workflow for the synthesis.
Caption: Proposed synthesis of the core scaffold from 1-Boc-3-azetidinone.
Causality Behind Experimental Choices:
-
Starting Material: 1-Boc-3-azetidinone is an ideal precursor as the ketone at C3 is the electrophilic site required for nucleophilic addition to build the quaternary center.
-
Introduction of Amine and Alcohol Precursors:
-
Cyanohydrin Route: The addition of a cyanide source (like trimethylsilyl cyanide, TMSCN) to the ketone forms a cyanohydrin. The nitrile group can then be reduced to a primary amine (aminomethyl group), and the hydroxyl group is already present. This is a highly reliable method for generating α-amino alcohols.
-
Henry Reaction Route: The addition of nitromethane under basic conditions forms a nitro-alcohol intermediate. The nitro group is a versatile precursor to a primary amine and can be reduced using various methods, such as catalytic hydrogenation (e.g., H₂/Raney Ni), which would concurrently yield the aminomethyl group.
-
-
Reduction Step: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation is necessary to convert the nitrile or nitro group to the primary amine without affecting the Boc protecting group or the hydroxyl group.
Part 2: The Power of Orthogonality - A Guide to Derivatization
The true value of 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in the differential reactivity of its three functional groups. This allows for a highly controlled, stepwise derivatization strategy, a concept known as orthogonal protection .[6][7] In this system:
-
The exocyclic primary amine is the most nucleophilic site.
-
The primary alcohol is moderately nucleophilic.
-
The Boc-protected ring nitrogen is non-nucleophilic but can be deprotected under acidic conditions.
This hierarchy enables the design of synthetic campaigns that can produce thousands of diverse structures from a single core.
Caption: Decision tree for the orthogonal derivatization of the core scaffold.
Protocol: Selective N-Functionalization of the Primary Amine
This protocol leverages the superior nucleophilicity of the primary amine to achieve selective acylation or sulfonylation in the presence of the primary alcohol.
Objective: To selectively attach an acyl (R-C=O) or sulfonyl (R-SO₂) group to the exocyclic primary amine.
Methodology:
-
Dissolution: Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reaction rate and prevent potential side reactions, such as di-acylation or reaction at the hydroxyl group.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA) (1.5 eq). The base acts as an acid scavenger for the HCl generated during the reaction.
-
Reagent Addition: Slowly add the desired acyl chloride (RCOCl) or sulfonyl chloride (RSO₂Cl) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Trustworthiness: This protocol is self-validating. The significant difference in nucleophilicity between a primary amine and a primary alcohol is a fundamental principle in organic chemistry, ensuring high selectivity. LC-MS analysis of the crude product will confirm the formation of the mono-N-functionalized product with the expected mass.
Protocol: Functionalization of the Primary Alcohol
To functionalize the less reactive alcohol, the amine must first be protected with an orthogonal protecting group, or derivatization must be forced under conditions that favor O-alkylation or O-acylation.
Objective: To attach an alkyl (R') or acyl (R'-C=O) group to the primary alcohol of an N-functionalized intermediate.
Methodology (for O-alkylation):
-
Starting Material: Use the N-acylated or N-sulfonylated product from the previous protocol (1.0 eq).
-
Dissolution & Cooling: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. This step deprotonates the alcohol to form the much more nucleophilic alkoxide.
-
Reagent Addition: After gas evolution ceases (approx. 30 min), add the alkylating agent (e.g., R'-Br or R'-I) (1.2 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the alcohol without interfering with the amide or sulfonamide present on the nitrogen. This generates a potent nucleophile (the alkoxide) that readily undergoes an Sₙ2 reaction with an alkyl halide.
Protocol: Deprotection and Functionalization of the Ring Nitrogen
The final step in creating a fully decorated scaffold is the removal of the Boc group and subsequent functionalization of the secondary amine within the azetidine ring.
Objective: To remove the Boc group and functionalize the resulting secondary amine.
Methodology:
-
Boc Deprotection: Dissolve the N,O-bis-functionalized substrate in DCM. Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).
-
Reaction: Stir the solution at room temperature for 1-2 hours. The progress can be monitored by the disappearance of the starting material on LC-MS.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. The product is the TFA salt of the free secondary amine.
-
N-Functionalization: Dissolve the crude TFA salt in DCM and add a base such as DIEA (3.0 eq) to neutralize the salt and scavenge acid from the subsequent reaction. Add the desired electrophile (e.g., R''COCl, R''SO₂Cl, or an aldehyde for reductive amination) and proceed as described in Protocol 2.1.
Part 3: Application in Scaffold Design - A Bioisosteric Perspective
The 1-Boc-3-amino-3-(hydroxymethyl)azetidine core is an excellent starting point for creating bioisosteres of common medicinal chemistry motifs, offering improved properties.[1] Bioisosteric replacement is a strategy used to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles.[1]
Example Application: Designing a library of kinase inhibitors.
-
Vector 1 (from the Amine): An amide linkage can be formed to project a group (R) towards the "hinge-binding" region of a kinase.
-
Vector 2 (from the Alcohol): An ether or ester linkage can be used to project a second group (R') into a solvent-exposed region or a hydrophobic pocket.
-
Vector 3 (from the Ring Nitrogen): After Boc deprotection, the ring nitrogen can be functionalized with a third group (R'') to modulate overall physicochemical properties like solubility or to target an additional binding site.
This three-point diversification allows for the rapid exploration of structure-activity relationships (SAR) around a rigid, 3D core, a significant advantage over linear or planar scaffolds.
Conclusion
1-Boc-3-amino-3-(hydroxymethyl)azetidine is more than just a building block; it is a strategic platform for innovation in medicinal chemistry. Its trifunctional, C3-quaternary nature, combined with the principles of orthogonal protection, provides an efficient and powerful system for the synthesis of novel, sp³-rich scaffolds. By enabling precise control over the introduction of up to three independent points of diversity, this scaffold empowers researchers to escape the "flatland" of traditional drug design and to build next-generation therapeutics with superior efficacy and drug-like properties.
References
-
Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. Available at: [Link]
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Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780–783. Available at: [Link]
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Kirichok, A. A., Shton, I. O., Pishel, I. M., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. Available at: [Link]
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Hazra, S., et al. (n.d.). Relevance and chemistry of azetidines and ABBs. ResearchGate. Available at: [Link]
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Amanote Research. (n.d.). (PDF) Synthesis of Multifunctional Spirocyclic Azetidines. Amanote Research. Available at: [Link]
-
Wang, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Carreira, E. M., et al. (2011). Synthesis of novel angular spirocyclic azetidines. PubMed. Available at: [Link]
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RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
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ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI Website. Available at: [Link]
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Saunders, G. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
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ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available at: [Link]
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Chemspace. (n.d.). tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate. Chemspace Website. Available at: [Link]
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Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Synthonix Website. Available at: [Link]
-
CP Lab Chemicals. (n.d.). tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, min 97%, 1 gram. CP Lab Chemicals Website. Available at: [Link]
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Alewood, P. F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
Sources
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- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | 1008526-71-3 [sigmaaldrich.com]
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Topic: The Strategic Application of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the generation of high-quality lead compounds. The success of FBDD is intrinsically linked to the quality and diversity of the fragment library. Historically, libraries were often dominated by flat, aromatic compounds. However, the field is increasingly recognizing the profound advantages offered by fragments rich in three-dimensional (3D) character. These sp³-rich scaffolds provide superior exit vectors for chemical elaboration, can access more complex binding pockets, and often lead to compounds with improved physicochemical properties. This guide provides an in-depth technical exploration of 1-Boc-3-amino-3-(hydroxymethyl)azetidine , a prime example of a 3D fragment that serves as a versatile and powerful starting point for FBDD campaigns. We will dissect its synthesis, its strategic value, and its practical application in screening and hit-to-lead optimization, offering field-proven insights for drug discovery professionals.
The Imperative for 3D Scaffolds in Modern FBDD
Fragment-based approaches begin by screening low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity. The structural information gleaned from these fragment "hits" provides a map of the target's binding landscape, guiding the subsequent chemistry effort to "grow" the fragment into a potent, drug-like molecule.
The limitations of traditional, 2D-rich fragment libraries are now well-understood. Over-reliance on flat, aromatic systems can lead to lead compounds with high lipophilicity and poor solubility—a phenomenon sometimes termed "molecular obesity." In contrast, 3D fragments like azetidines offer a path to escape this trap. Their non-planar structures provide:
-
Improved Physicochemical Properties: Incorporating sp³-rich centers generally leads to better solubility and metabolic stability.
-
Novel Intellectual Property: Moving away from "flatland" opens up new, patentable chemical space.
-
Enhanced Target Engagement: 3D shapes can form more specific and intricate interactions with the complex topographies of protein binding sites.
The azetidine ring, a four-membered saturated heterocycle, is a particularly valuable scaffold. It is considered a "bioisostere" for various other ring systems and provides rigid, well-defined exit vectors for chemical elaboration, making it an ideal core for an FBDD campaign.
Profile of a Powerhouse Fragment: 1-Boc-3-amino-3-(hydroxymethyl)azetidine
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a bifunctional building block that has gained significant traction in medicinal chemistry. Its structure is deceptively simple, yet it packs a wealth of features that make it an exemplary 3D fragment.
Key Physicochemical and Structural Features
| Property | Value | Rationale for FBDD Significance |
| Molecular Weight | ~216.27 g/mol | Comfortably within the "Rule of Three" for fragments (<300 Da), ensuring it explores chemical space efficiently. |
| cLogP | ~0.5-1.0 | Indicates good aqueous solubility, a critical factor for successful biophysical screening (e.g., SPR, NMR). |
| TPSA | ~61.6 Ų | The polar surface area is in a favorable range, balancing solubility with the potential for membrane permeability in later-stage compounds. |
| Fraction sp³ (Fsp³) | High (~0.8) | The high degree of sp³ hybridization confers the desirable 3D geometry, moving away from flat, lipophilic structures. |
| Rotatable Bonds | Low (~3) | The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding, leading to more efficient ligand-target interactions. |
| Functional Handles | Primary Amine & Primary Alcohol | Provides two orthogonal vectors for synthetic elaboration, allowing for systematic exploration of the binding pocket. |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | The Boc group protects the azetidine nitrogen, preventing unwanted side reactions. It is stable under many reaction conditions but can be readily removed with acid to enable further derivatization at that position. |
Synthesis and Quality Control: A Validated Protocol
The accessibility of a fragment is paramount. A multi-step, low-yield synthesis route would render it impractical for library production. Fortunately, 1-Boc-3-amino-3-(hydroxymethyl)azetidine can be prepared via a reliable and scalable route.
Experimental Protocol: Synthesis from 1-Boc-3-azetidinone
This protocol describes a common and trustworthy method starting from the commercially available ketone.
Causality: The choice of 1-Boc-3-azetidinone as a starting material is strategic. It is a stable, commercially available intermediate that allows for the direct and controlled installation of the two required functional groups at the C3 position. The Strecker-type reaction is a classic, high-yielding method for installing both an amine and a cyano group, which is then readily reduced to the primary amine and hydroxymethyl functionalities.
Step 1: Cyanohydrin Formation & Amination (Strecker Synthesis)
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add sodium cyanide (1.2 eq) followed by ammonium chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The resulting intermediate is tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
Step 2: Reduction of the Nitrile
-
Dissolve the crude aminonitrile from Step 1 in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of lithium aluminum hydride (LAH, ~2.5 eq) in THF. Caution: LAH is highly reactive.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the crude product.
Step 3: Purification and Quality Control (Self-Validation)
-
Purify the crude product via column chromatography on silica gel.
-
QC Check 1 (Identity): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
QC Check 2 (Purity): Analyze the purified product by LC-MS to ensure purity is >95%.
-
QC Check 3 (Solubility): Prepare a stock solution (e.g., 100 mM in DMSO) and perform a visual inspection for precipitation. A kinetic solubility assay can also be performed.
This self-validating protocol ensures that the fragment entering the screening library is of high identity, purity, and solubility, preventing false positives and ensuring the reliability of downstream results.
FBDD Campaign Workflow: Deploying the Azetidine Fragment
The true power of this fragment is realized when it is integrated into a well-designed FBDD campaign.
Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol: Biophysical Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen as a primary screening technique because it is highly sensitive, label-free, and provides real-time kinetic data (association and dissociation rates), which is invaluable for ranking initial fragment hits. It is well-suited for detecting the weak, transient binding typical of fragments.
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium density surface to minimize mass transport limitations.
-
Fragment Library Preparation: Prepare a plate of fragments, including 1-Boc-3-amino-3-(hydroxymethyl)azetidine, at a high concentration (e.g., 200-500 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Screening: Inject the fragments over the sensor surface. A positive "hit" is identified by a change in the refractive index at the surface, indicating that the fragment has bound to the target protein.
-
Hit Validation: Re-test the initial hits from the primary screen. Perform a dose-response experiment by injecting the fragment at several concentrations to confirm binding and estimate the dissociation constant (Kᴅ). For fragments, Kᴅ values are typically in the high micromolar to low millimolar range.
-
Structural Biology Follow-up: For validated hits, the ultimate goal is to obtain a high-resolution co-crystal structure of the fragment bound to the target protein. This structural data is the blueprint for the next phase: rational, structure-guided lead optimization.
From Hit to Lead: The Art of Fragment Elaboration
Once 1-Boc-3-amino-3-(hydroxymethyl)azetidine is identified as a validated hit and its binding mode is elucidated, the hit-to-lead process begins. This is where the fragment's design truly shines. The two functional groups—the primary amine and the primary alcohol—provide orthogonal vectors for chemical growth.
Strategy 1: Elaboration from the Amine (Vector 1) The primary amine is a versatile nucleophile, ideal for forming amide bonds, sulfonamides, or undergoing reductive amination.
-
Amide Coupling: A library of carboxylic acids can be coupled to the amine to probe for interactions in the adjacent pocket. This is a robust and predictable reaction.
-
Sulfonylation: Reacting the amine with various sulfonyl chlorides can introduce different steric and electronic properties and potentially pick up key hydrogen bonds.
Strategy 2: Elaboration from the Alcohol (Vector 2) The hydroxymethyl group can be used to form ethers or esters, or it can be oxidized to an aldehyde or carboxylic acid to enable a different set of chemical transformations.
-
Ether Formation (Williamson Synthesis): Alkylating the alcohol can introduce lipophilic groups that may occupy hydrophobic pockets.
-
Oxidation and Further Derivatization: Oxidation to an aldehyde allows for reductive amination, while oxidation to a carboxylic acid opens the door to another round of amide coupling, completely changing the growth trajectory.
Caption: Hit-to-lead elaboration strategies from the azetidine core fragment.
This dual-vector approach allows medicinal chemists to systematically and efficiently explore the chemical space around the initial fragment hit. By generating a small, focused library of derivatives and testing them for improved affinity, a structure-activity relationship (SAR) can be rapidly established. This iterative cycle of design, synthesis, and testing is the engine that drives a fragment hit from millimolar affinity to a nanomolar lead compound.
Conclusion and Future Outlook
1-Boc-3-amino-3-(hydroxymethyl)azetidine is more than just a chemical building block; it is a strategic tool for modern drug discovery. Its inherent 3D nature, coupled with excellent physicochemical properties and dual synthetic handles, makes it an ideal starting point for FBDD campaigns targeting a wide range of proteins. By providing a rigid scaffold with well-defined exit vectors, it enables a rational and efficient exploration of a target's binding site, mitigating the risks of developing leads with poor drug-like properties. As drug discovery continues to tackle increasingly complex and challenging biological targets, the strategic deployment of sophisticated, 3D-rich fragments like this azetidine derivative will be indispensable for success.
References
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [URL: https://onenucleus.com/blog/fragment-based-drug-discovery-fbdd-workflow-benefits-and-how-it%E2%80%99s-shaping-future-drug]
- Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [URL: https://pharmafeatures.com/fragment-based-drug-discovery-a-comprehensive-overview/]
- An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries.Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10189332/]
- Fragment-based lead discovery. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fragment-based_lead_discovery]
- Fragment-based Drug Design. BioSolveIT. [URL: https://www.biosolveit.de/fbdd/]
- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic.Journal of Medicinal Chemistry. [URL: https://www.researchgate.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042302/]
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog. [URL: https://lifechemicals.
- Physicochemical Properties of 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/732265]
- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.ASSAY and Drug Development Technologies. [URL: https://www.liebertpub.com/doi/abs/10.1089/adt.2010.0315]
"1-Boc-3-amino-3-(hydroxymethyl)azetidine" structural analogs and derivatives
<_-3a_loading>## Navigating the Chemical Landscape of 1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Technical Guide to its Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique conformational constraints to bioactive molecules. Among the vast array of azetidine-based building blocks, 1-Boc-3-amino-3-(hydroxymethyl)azetidine stands out as a particularly versatile synthon. Its trifunctional nature—a protected amine, a primary amine, and a primary alcohol—offers a rich platform for chemical diversification. This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-Boc-3-amino-3-(hydroxymethyl)azetidine, delving into synthetic strategies, characterization, and applications in drug discovery. From the foundational synthesis of the core molecule to the nuanced derivatization of its functional groups, this document serves as a critical resource for researchers seeking to harness the potential of this valuable chemical entity.
Introduction: The Strategic Value of the 3-Amino-3-Substituted Azetidine Scaffold
The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy for modulating pharmacological activity. Azetidines, in particular, offer a unique combination of properties. Their inherent ring strain can influence binding conformations, while their polarity can enhance aqueous solubility. The 3-amino-3-substituted azetidine motif is of special interest as it presents a three-dimensional vector for substituent placement, allowing for fine-tuning of interactions with biological targets.
The parent compound, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, provides three distinct points for modification, enabling the exploration of a vast chemical space. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen offers a stable yet readily cleavable handle for late-stage functionalization. The primary amine at the C3 position is a key site for amide bond formation, sulfonylation, and reductive amination, among other transformations. Finally, the hydroxymethyl group can be oxidized, esterified, or converted to other functional groups, further expanding the diversity of accessible analogs. This guide will systematically explore the synthetic avenues to access these derivatives and highlight their significance in the development of novel therapeutics.
Synthesis of the Core Scaffold: 1-Boc-3-amino-3-(hydroxymethyl)azetidine
A robust and scalable synthesis of the core building block is paramount for any successful drug discovery program. While multiple routes to functionalized azetidines have been reported, a common and effective strategy for preparing 1-Boc-3-amino-3-(hydroxymethyl)azetidine often starts from more readily available precursors.
A prevalent synthetic approach involves the reduction of a corresponding carboxylic acid or ester. For instance, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can be reduced to 1-Boc-azetidine-3-yl-methanol using reagents like borane-tetrahydrofuran complex (BH3/THF). Subsequent functionalization at the 3-position is then required to introduce the amino and hydroxymethyl groups.
A more direct, albeit potentially more complex, route involves the construction of the azetidine ring with the desired substituents already in place. This can be achieved through various cyclization strategies.
Illustrative Synthetic Workflow:
Caption: General synthetic strategies for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Structural Analogs and Derivatives: A Universe of Possibilities
The true utility of 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in its capacity to serve as a launchpad for a diverse array of analogs. These can be broadly categorized based on the site of modification.
N-Functionalization: Modifying the Azetidine Nitrogen
The Boc group on the azetidine nitrogen provides robust protection during many synthetic transformations. However, its removal unmasks a secondary amine that is ripe for derivatization. This "late-stage functionalization" is a powerful tool in medicinal chemistry, allowing for the rapid generation of analog libraries from a common intermediate.
Experimental Protocol: Deprotection and N-Acylation
-
Deprotection: Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt can often be used directly in the next step.
-
N-Acylation: Dissolve the crude amine salt in a suitable solvent like DCM or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt.
-
Add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU).
-
Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography.
This approach allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, significantly impacting the compound's lipophilicity, polarity, and potential for hydrogen bonding.
C3-Amine Derivatization: Building upon the Core
The primary amine at the C3 position is a key handle for introducing diversity. Standard transformations include:
-
Amide and Sulfonamide Formation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides provides a straightforward entry into amides and sulfonamides, respectively. These functional groups are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding interactions with protein targets.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines. This reaction is highly versatile and allows for the introduction of a wide variety of substituents.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, which can also serve as important pharmacophores.
Table 1: Examples of C3-Amine Derivatives and their Potential Applications
| Derivative Type | Reagent | Potential Application |
| Amide | Carboxylic Acid + Coupling Agent | Enzyme inhibitors, Receptor antagonists |
| Sulfonamide | Sulfonyl Chloride | Antibacterials, Diuretics |
| Secondary Amine | Aldehyde + NaBH(OAc)3 | CNS agents, Kinase inhibitors |
| Urea | Isocyanate | Anticancer agents, Antivirals |
C3-Hydroxymethyl Group Modifications: Expanding the Pharmacophore
The primary alcohol of the hydroxymethyl group offers another avenue for diversification.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a new set of chemical transformations. For example, the resulting carboxylic acid can be coupled with amines to form amides.
-
Esterification and Etherification: Reaction with carboxylic acids or alkyl halides (under basic conditions) yields esters and ethers, respectively. These modifications can alter the compound's metabolic stability and pharmacokinetic profile.
-
Fluorination: The introduction of fluorine can have profound effects on a molecule's properties, including its pKa, lipophilicity, and metabolic stability. Deoxyfluorination of the alcohol can be achieved using reagents such as diethylaminosulfur trifluoride (DAST).
Illustrative Derivatization Pathways:
Caption: Key derivatization pathways for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Applications in Drug Discovery: Case Studies
The versatility of the 1-Boc-3-amino-3-(hydroxymethyl)azetidine scaffold is evidenced by its incorporation into a variety of biologically active molecules.
-
Polymerase Theta (Polθ) Inhibitors: Recent research has identified 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta, a target for cancer therapy. Structure
The Ascendant Role of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Imperative for Three-Dimensional Scaffolds in Drug Discovery
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties and improved developability profiles is paramount. The over-saturation of flat, sp²-hybridized aromatic structures in screening libraries has been correlated with challenges in achieving target selectivity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Consequently, there is a burgeoning demand for sp³-rich, three-dimensional scaffolds that can more effectively probe the complex, contoured binding sites of biological targets.[1] The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif in this context, offering a unique blend of conformational rigidity, improved solubility, and metabolic stability.[2][3] This guide provides an in-depth technical exploration of a highly functionalized and versatile azetidine building block, 1-Boc-3-amino-3-(hydroxymethyl)azetidine , for researchers, scientists, and drug development professionals. We will delve into its synthesis, unique structural attributes, and its burgeoning role as a cornerstone in the design of next-generation therapeutics.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
The incorporation of an azetidine ring into a drug candidate can bestow a multitude of advantageous properties. Its inherent ring strain and non-planar geometry introduce a defined three-dimensional character, which can facilitate precise vectoral orientation of substituents into a target's binding pocket.[3] This conformational restriction can lead to a reduction in the entropic penalty upon binding, potentially increasing binding affinity and selectivity.[4] Furthermore, the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or a point for further derivatization, while the substituents on the carbon atoms provide vectors for exploring chemical space.
Compared to more prevalent saturated heterocycles like pyrrolidine and piperidine, azetidines often exhibit a lower lipophilicity and improved aqueous solubility, properties that are highly desirable for optimizing pharmacokinetic profiles. Their compact nature also allows them to act as valuable bioisosteres for larger or more metabolically labile groups.
1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Trifunctionalized Linchpin
The subject of this guide, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, is a particularly powerful building block due to its dense and orthogonal functionalization.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and allows for controlled deprotection under acidic conditions. This enables the secondary amine to be revealed at a specific stage of a synthetic sequence for the introduction of further diversity elements.
-
The Primary Amino Group: The 3-amino group provides a key nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas, sulfonamides, and other common pharmacophoric groups.
-
The Hydroxymethyl Group: The 3-hydroxymethyl substituent offers a versatile point for derivatization through etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid. It can also participate in hydrogen bonding interactions with the target protein.
-
The Quaternary Center: The presence of a quaternary carbon at the 3-position introduces a fixed, three-dimensional arrangement of the amino and hydroxymethyl groups, which can be crucial for locking in a bioactive conformation.
This trifunctional nature makes it an ideal scaffold for the rapid generation of diverse compound libraries with a high degree of molecular complexity and three-dimensionality.
Synthetic Strategies and Methodologies
While a single, standardized synthesis for 1-Boc-3-amino-3-(hydroxymethyl)azetidine is not extensively documented, a robust synthetic route can be devised based on established methodologies for related azetidine derivatives. A plausible and efficient approach would commence with a suitable protected azetidin-3-one.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
-
Dissolve the crude cyanohydrin in a suitable solvent (e.g., THF or ethanol) and subject it to reductive amination conditions. This can be achieved through catalytic hydrogenation (e.g., H₂, Raney nickel, under ammonia atmosphere) or with a chemical reducing agent like lithium aluminum hydride.
-
After the reduction is complete, work up the reaction accordingly. For catalytic hydrogenation, filter off the catalyst. For hydride reduction, quench carefully with water and a base.
-
Purify the resulting crude product by column chromatography to afford tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
Step 2: Synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
-
Subject the nitrile of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.
-
Protect the primary amine, for instance, as a phthalimide or another suitable protecting group, to avoid side reactions in the subsequent reduction step.
-
Reduce the carboxylic acid to the primary alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex or lithium aluminum hydride.
-
Deprotect the primary amine to yield the final product, 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
-
Purify the final compound by column chromatography or recrystallization.
Note: This is an illustrative protocol. Reaction conditions, solvents, and purification methods may require optimization.
Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential
The 3-amino-3-(hydroxymethyl)azetidine scaffold is increasingly being recognized for its potential in developing novel therapeutics across various disease areas.
Case Study: Polymerase Theta (Polθ) Inhibitors for Oncology
A recent breakthrough in the application of this scaffold is in the development of potent and selective inhibitors of DNA Polymerase Theta (Polθ).[5][6] Polθ is a key enzyme in DNA repair pathways, and its inhibition is a promising synthetic lethal strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations.
In a notable study, structure-based drug design and artificial intelligence led to the discovery of 3-hydroxymethyl-azetidine derivatives as a novel class of Polθ inhibitors.[5] The 3-hydroxymethyl-azetidine moiety was identified as an effective bioisostere for pyrrolidin-3-ol, demonstrating improved pharmacological properties.[5] The optimized compounds exhibited significant antiproliferative effects in DNA repair-compromised cancer cells and favorable pharmacokinetic profiles.[5]
Caption: Bioisosteric replacement of pyrrolidin-3-ol with 3-hydroxymethyl-azetidine.
Quantitative Data Summary: Polθ Inhibitor Activity
| Compound | Scaffold | Polθ IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) in BRCA2-/- DLD-1 cells |
| Lead Compound | Pyrrolidin-3-ol derivative | 103.9 | - |
| Optimized Compound | 3-Hydroxymethyl-azetidine derivative | 23.5 | 8.1 |
Data synthesized from publicly available research.[6]
Other Therapeutic Areas
The versatility of the 3-amino-3-(hydroxymethyl)azetidine scaffold extends beyond oncology. Its ability to present functional groups in a defined three-dimensional space makes it a valuable building block for:
-
Central Nervous System (CNS) Disorders: The polarity and compact nature of the azetidine ring can be advantageous for designing ligands that cross the blood-brain barrier. The amino and hydroxyl groups can be functionalized to target a variety of CNS receptors and transporters.
-
Infectious Diseases: The rigid scaffold can be used to design novel antibacterial or antiviral agents where precise positioning of pharmacophoric elements is critical for potent activity.
-
Metabolic Diseases: The unique properties of this building block can be leveraged to develop inhibitors of enzymes involved in metabolic pathways.
Future Outlook and Conclusion
The demand for novel, three-dimensional building blocks in drug discovery is ever-increasing. 1-Boc-3-amino-3-(hydroxymethyl)azetidine represents a prime example of a versatile and highly functionalized scaffold that can accelerate the discovery of new medicines. Its unique combination of a conformationally restricted core with orthogonally functionalized substituents provides medicinal chemists with a powerful tool to explore chemical space in three dimensions. As synthetic methodologies for azetidines become more refined and accessible, we can anticipate the broader incorporation of this and related scaffolds into drug discovery programs, ultimately leading to the development of safer and more effective therapies for a wide range of diseases. The recent success in developing potent Polθ inhibitors underscores the significant potential of this remarkable building block.
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances, 7(78), 49355-49381. [Link]
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
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Marketed drugs containing 1,3‐substituted azetidine scaffolds. (n.d.). ResearchGate. [Link]
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). The Journal of Organic Chemistry, 74(6), 2433–2437. [Link]
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Increasing demand for sp³-rich N-heterocyclic scaffolds as a bioisosteric replacement in drug discovery platforms. (n.d.). ResearchGate. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2015). Marine Drugs, 14(1), 85. [Link]
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"1-Boc-3-amino-3-(hydroxymethyl)azetidine" solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a trifunctional synthetic building block of significant interest in medicinal chemistry. Its rigid, four-membered azetidine core offers a unique three-dimensional scaffold, while the primary amine and hydroxyl groups provide versatile handles for subsequent chemical modifications.[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures selective reactivity at the exocyclic amine. As with any chemical intermediate destined for drug development pipelines, a comprehensive understanding of its physicochemical properties is paramount. This guide provides a detailed analysis of the solubility and stability of 1-Boc-3-amino-3-(hydroxymethyl)azetidine, offering field-proven insights and experimental protocols to ensure its effective handling, storage, and application.
Physicochemical Properties and Structural Analysis
The behavior of this molecule is dictated by the interplay of its three key structural components: the strained azetidine ring, the acid-labile Boc protecting group, and the polar amino and hydroxymethyl functionalities.
| Property | Data | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | [3] |
| Molecular Weight | 202.25 g/mol | Derived |
| Appearance | Solid | [3] |
| Storage Temperature | Refrigerator | [3] |
Structural Influences on Properties:
-
Azetidine Ring: This four-membered heterocycle possesses significant ring strain (~25.4 kcal/mol), making it more reactive than larger pyrrolidine or piperidine rings, yet considerably more stable and easier to handle than three-membered aziridines.[2][4] This inherent strain can render the ring susceptible to cleavage under harsh conditions, particularly strong acids.[5]
-
Boc Protecting Group: The bulky, lipophilic Boc group increases the molecule's affinity for organic solvents.[6] Critically, it is designed for removal under acidic conditions and is generally stable to basic, nucleophilic, and reductive environments.[7][8]
-
Amino and Hydroxymethyl Groups: These polar, hydrogen-bonding groups contribute to solubility in polar protic solvents. The free primary amine also introduces a basic center, influencing the pH-dependent solubility and stability of the compound.
Solubility Profile
A precise solubility profile is essential for designing reaction conditions, purification strategies, and formulation studies. While extensive quantitative data for this specific molecule is not publicly available, a qualitative and predictive profile can be established based on its structural features and data from analogous compounds.[9]
Expected Solubility
The molecule's hybrid nature—possessing both lipophilic (Boc) and polar (amine, hydroxyl) functionalities—suggests solubility across a range of solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar carbamate, amine, and hydroxyl groups interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and hydroxyl groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The overall molecule, including the Boc group, has sufficient nonpolar character. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The Boc group aids solubility, but the polar functionalities may limit it. |
| Nonpolar Aprotic | Hexanes, Toluene | Low | The polar amine and hydroxyl groups prevent significant dissolution. |
| Aqueous | Water, Buffers | Low to pH-Dependent | The large, nonpolar Boc group significantly reduces water solubility. Solubility is expected to increase at lower pH due to the protonation of the primary amine. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain definitive quantitative data, the universally recognized shake-flask method is recommended as it measures the thermodynamic equilibrium solubility.[10]
Causality Behind Experimental Choices: This protocol is designed to mitigate common sources of error. Using a mechanical shaker at a controlled temperature ensures that equilibrium is reached consistently.[11] Centrifugation and filtration are employed to completely separate the undissolved solid, while analysis by a validated HPLC method provides accurate quantification of the dissolved compound.
Methodology:
-
Preparation: Add an excess amount of 1-Boc-3-amino-3-(hydroxymethyl)azetidine to a series of vials, each containing a known volume of the desired solvent (e.g., Methanol, DCM, Water, pH 1.2, 4.5, and 6.8 buffers). The excess solid is critical to ensure a saturated solution is formed.[12]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Pre-rinsing the filter with the saturated solution can minimize solute adsorption.[12]
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
-
Calculation: Express the solubility in mg/mL or mol/L. For pH studies, a minimum of three replicate determinations at each pH is recommended.[11]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile
The stability of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is a critical parameter that dictates its shelf-life, appropriate storage conditions, and compatibility with various reaction and formulation environments. The primary degradation pathways are anticipated to be pH-dependent hydrolysis and, to a lesser extent, thermal decomposition.
Expected Stability Profile
| Condition | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic (pH < 2) | Low | Rapid cleavage of the Boc group to yield the free amine, followed by potential acid-mediated ring-opening of the azetidine.[8] |
| Mildly Acidic (pH 3-6) | Moderate to Low | Slow cleavage of the Boc group. The rate is dependent on the specific acid and conditions. |
| Neutral (pH ~7) | High | The molecule is expected to be stable under neutral physiological conditions. |
| Basic (pH > 8) | High | The Boc group is stable to basic conditions.[6][7] |
| Elevated Temperature | Moderate | Thermal cleavage of the Boc group can occur at high temperatures (e.g., >100-150 °C), though it is generally stable at room temperature and below.[13] |
| Light Exposure | To be determined | Photostability should be assessed according to ICH Q1B guidelines, as aromatic impurities or specific formulations could sensitize the molecule to photodegradation. |
Experimental Protocol for Stability Assessment
This protocol is based on ICH guidelines and provides a framework for a comprehensive stability study.[14][15][16]
Causality Behind Experimental Choices: The use of validated, stability-indicating analytical methods is crucial. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of degradation over time. Forced degradation studies are performed first to identify likely degradation products and confirm the method's suitability.[17]
Methodology:
-
Forced Degradation (Stress Testing):
-
Subject the compound to harsh conditions to produce degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 105 °C (solid-state).
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
-
Analyze all samples by HPLC to identify degradation peaks and establish peak purity, thereby validating the analytical method as "stability-indicating."
-
-
ICH Stability Study:
-
Sample Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., 1.2, 4.5, 6.8) and prepare samples of the solid compound in the proposed container closure system.[15]
-
Storage Conditions: Place the samples in stability chambers under the following conditions (as per ICH Q1A):
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Time Points: Pull samples for analysis at specified intervals.
-
Analysis: At each time point, analyze the samples for appearance, assay (potency of the active substance), and degradation products using the validated stability-indicating HPLC method.
-
Workflow for a Comprehensive Stability Study
Caption: A Four-Phase Workflow for ICH-Compliant Stability Testing.
Practical Recommendations for Handling and Storage
-
Storage: Based on its structural components, the compound should be stored in a well-sealed container in a refrigerator (2-8 °C) to minimize any potential long-term degradation.[3] It should be protected from strong acids and prolonged exposure to light.
-
Handling in Synthesis: When planning reactions, avoid strongly acidic conditions if the Boc group needs to remain intact. For deprotection, standard reagents like trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent are effective.[8] Given its good solubility in common organic solvents, it should be straightforward to handle in most synthetic procedures.
Conclusion
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a valuable building block whose utility is maximized through a clear understanding of its physicochemical properties. It is predicted to have good solubility in a range of polar organic solvents but limited solubility in aqueous and nonpolar media. Its stability is compromised by acidic conditions, which can cleave both the Boc protecting group and, more harshly, the azetidine ring itself. The compound is expected to be stable under neutral and basic conditions. For drug development professionals, adherence to the detailed experimental protocols provided herein will generate the robust, quantitative data necessary for confident process development, formulation, and regulatory submission.
References
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Couty, F., & Evano, G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, NIH. Available at: [Link]
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Azad, M. (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]
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World Health Organization (WHO). (n.d.). Annex 4: GUIDANCE ON THE CONDUCT OF EQUILIBRIUM SOLUBILITY STUDIES FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED WAIVER OF IN VIVO BIOEQUIVALENCE STUDIES. WHO. Available at: [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]
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ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available at: [Link]
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Wang, R. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
-
Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital. Available at: [Link]
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ResearchGate. (n.d.). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. ResearchGate. Available at: [Link]
-
QHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals. QHub. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (1998). GUIDANCE FOR INDUSTRY: Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]
-
European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]
-
ResearchGate. (n.d.). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Available at: [Link]
-
European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Thermal Methods - BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Coupling of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in modern medicinal chemistry. Their inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] The specific stereochemical arrangement of substituents on the azetidine ring allows for the precise projection of pharmacophoric elements into three-dimensional space, facilitating optimal interactions with biological targets.
This guide focuses on the versatile synthetic handle, 1-Boc-3-amino-3-(hydroxymethyl)azetidine , a bifunctional building block poised for diverse chemical elaborations. The presence of a primary amine and a primary alcohol on the same carbon atom of the strained azetidine ring offers a unique opportunity for the introduction of molecular complexity. However, this bifunctionality also presents a chemical challenge: achieving selective functionalization of the amine in the presence of the hydroxyl group.
These application notes provide detailed, field-proven protocols for the two primary modes of coupling for this valuable intermediate: amide bond formation and reductive amination . We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering insights to navigate potential challenges and ensure successful and reproducible outcomes.
Part 1: Selective N-Acylation - Amide Bond Formation
The selective acylation of the primary amine in 1-Boc-3-amino-3-(hydroxymethyl)azetidine is a cornerstone transformation for introducing a wide array of functional groups. The key challenge lies in preventing the undesired O-acylation of the primary alcohol. This can be achieved by careful selection of coupling reagents and reaction conditions that favor the more nucleophilic amine.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely adopted carbodiimide coupling system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation with a carboxylic acid. HOBt acts as an additive to suppress racemization and improve efficiency by forming an active ester intermediate.
Reaction Scheme:
Figure 1: General workflow for EDC/HOBt mediated amide coupling.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 1-Boc-3-amino-3-(hydroxymethyl)azetidine | 202.25 | 1.0 |
| Carboxylic Acid of Interest | Varies | 1.0 - 1.2 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 - 1.5 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 - 1.2 eq.) and dissolve it in anhydrous DMF.
-
Pre-activation: Add HOBt (1.2 - 1.5 eq.) and EDC (1.2 - 1.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt-ester, which is less prone to side reactions.
-
Amine Addition: In a separate flask, dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq.) in a minimal amount of anhydrous DMF. Add DIPEA (2.0 - 3.0 eq.) to this solution.
-
Coupling Reaction: Slowly add the amine solution to the pre-activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Expert Insights:
-
Rationale for Reagent Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagents can help drive the reaction to completion, especially if the amine is precious. The excess DIPEA is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as to maintain a basic environment conducive to the coupling.
-
Solvent Choice: Anhydrous DMF is a common solvent for peptide couplings due to its excellent solvating properties for a wide range of substrates. Ensure the solvent is truly anhydrous to prevent hydrolysis of the activated species.
-
Temperature Control: While most EDC/HOBt couplings proceed efficiently at room temperature, for particularly sensitive substrates or to minimize potential side reactions, the reaction can be carried out at 0 °C.
-
O-Acylation: While the amine is significantly more nucleophilic than the primary alcohol, some O-acylation may occur, especially with highly reactive carboxylic acids or prolonged reaction times. Careful monitoring and purification are essential. If O-acylation is a significant issue, consider protecting the hydroxyl group (e.g., as a silyl ether) prior to coupling. A straightforward method for the selective removal of ester-linked acyl groups after acylation involves incubation in a boiling water bath, which hydrolyzes ester bonds while leaving amide bonds intact.[2]
Protocol 1.2: HATU Mediated Amide Coupling for Challenging Substrates
For sterically hindered carboxylic acids or when faster reaction times are desired, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more potent coupling reagent. The mechanism involves the formation of a highly reactive OAt-active ester.[3]
Reaction Mechanism:
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 1-Boc-3-amino-3-(hydroxymethyl)azetidine | 202.25 | 1.0 |
| Carboxylic Acid of Interest | Varies | 1.0 - 1.1 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF or NMP | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 - 1.1 eq.) and HATU (1.1 - 1.2 eq.) in anhydrous DMF or NMP.
-
Activation: Add DIPEA (2.0 - 3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add a solution of 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Reaction Monitoring: The reaction is typically much faster than with EDC/HOBt and is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.1.
Expert Insights:
-
HATU's Superiority: HATU is often the reagent of choice for difficult couplings due to its high efficiency and the stability of the OAt-active ester, which minimizes side reactions.[4]
-
Base Selection: DIPEA is the most common base used with HATU. Other non-nucleophilic bases like 2,4,6-collidine can also be employed.
-
Cost and Handling: HATU is more expensive than EDC, and like many uronium-based coupling reagents, it should be handled in a well-ventilated fume hood.
Part 2: Reductive Amination - Forming C-N Bonds with Carbonyls
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to a wide range of secondary and tertiary amines.[5][6] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ.
Protocol 2.1: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones. It is less basic and more tolerant of acidic conditions than other borohydrides, which helps to drive the formation of the iminium ion intermediate.
Reaction Scheme:
Figure 3: General workflow for reductive amination using STAB.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 1-Boc-3-amino-3-(hydroxymethyl)azetidine | 202.25 | 1.0 |
| Aldehyde or Ketone | Varies | 1.0 - 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 - 1.5 |
| Acetic Acid (optional) | 60.05 | catalytic |
| Anhydrous DCE (1,2-Dichloroethane) or THF | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flask containing a solution of 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq.) and the aldehyde or ketone (1.0 - 1.2 eq.) in anhydrous DCE or THF, add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Expert Insights:
-
Choice of Reducing Agent: STAB is generally preferred for its mildness and selectivity. Other reducing agents like sodium cyanoborohydride (NaBH3CN) can also be used, but STAB is less toxic and often gives cleaner reactions.
-
Role of Acetic Acid: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.
-
Solvent Selection: DCE is a common solvent for reductive aminations, but THF can also be a good choice. Ensure the solvent is anhydrous.
-
Substrate Scope: This protocol is generally applicable to a wide range of aldehydes and ketones. For less reactive ketones, longer reaction times or gentle heating may be necessary.
Part 3: Purification and Characterization
The polar nature of the azetidine core and the presence of both a Boc-protecting group and a hydroxyl group can present challenges during purification.
Purification Strategies:
-
Normal-Phase Chromatography: Standard silica gel chromatography is the most common method for purifying the products of these coupling reactions. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. For more polar products, adding a small amount of methanol to the ethyl acetate can be beneficial.
-
Reverse-Phase Chromatography: For highly polar or water-soluble products, reverse-phase HPLC may be necessary to achieve high purity.
-
Amine-Functionalized Silica: For basic amine products, using amine-functionalized silica gel for column chromatography can prevent streaking and improve separation.
Characterization:
The structure and purity of the coupled products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for monitoring reaction progress and assessing the purity of the final compound.
Conclusion
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a valuable and versatile building block for the synthesis of novel chemical entities. The protocols outlined in these application notes provide a robust starting point for researchers to successfully perform both amide bond formation and reductive amination reactions. By understanding the underlying chemical principles and paying careful attention to reaction conditions and purification techniques, scientists can effectively utilize this unique scaffold to advance their drug discovery and development programs.
References
-
HATU coupling | . (n.d.). Retrieved from [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (n.d.). Retrieved from [Link]
-
3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - NIH. (n.d.). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective acylation of primary amines in peptides and proteins - the University of Groningen research portal. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Application Note: Strategies for Efficient Amide Bond Formation with 1-Boc-3-amino-3-(hydroxymethyl)azetidine
An Application Guide by a Senior Application Scientist
Introduction: The Unique Value of a Constrained Scaffold
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a highly valuable building block in modern medicinal chemistry. Its rigid, three-dimensional azetidine core serves as a bioisostere for various commonly used groups, offering chemists a powerful tool to escape "flatland" and explore novel chemical space with improved physicochemical properties. The molecule incorporates a sterically hindered primary amine at a quaternary center, a primary hydroxyl group, and a Boc-protected ring nitrogen. This unique combination of features presents both opportunities and distinct challenges for synthetic chemists, particularly in the context of the amide bond formation, one of the most fundamental reactions in drug discovery.
This guide provides a detailed analysis of the strategic considerations and offers robust protocols for achieving high-yielding amide coupling reactions with this substrate. We will delve into the causality behind reagent selection and explain the experimental choices necessary to ensure reproducible and successful outcomes.
Core Synthetic Challenge: Steric Hindrance and Functional Group Compatibility
The primary amine of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is situated at a C3-quaternary center. This significant steric congestion dramatically reduces its nucleophilicity compared to a simple primary amine, making it a challenging coupling partner for many carboxylic acids. Standard coupling conditions may often result in low yields, slow reaction rates, or complete failure.
Furthermore, the presence of a primary hydroxyl group introduces a potential site for a competing side reaction: O-acylation. While the primary amine is generally more nucleophilic than the primary alcohol, under certain conditions (e.g., highly activated acyl species, use of specific catalysts like DMAP), ester formation can occur, leading to undesired byproducts and complicating purification.
Therefore, a successful coupling strategy must address two key questions:
-
How can we sufficiently activate the carboxylic acid to overcome the steric hindrance of the amine?
-
How can we ensure chemoselectivity for N-acylation over O-acylation?
Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical parameter for success. The ideal reagent should generate a highly reactive acyl intermediate capable of reacting with the hindered amine, while minimizing side reactions. We categorize the most effective reagents below.
Uronium-based reagents are widely regarded as the gold standard for difficult amide couplings, including those with sterically hindered amines.
-
Mechanism of Action: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. The presence of the HOBt/HOAt moiety, either incorporated in the reagent (like HATU) or added separately, acts as an activated ester shuttle, which is less sterically demanding and more reactive than the parent acid. This two-stage activation is key to their efficacy with hindered substrates.
-
Why It Works for This Substrate: The high reactivity of the acyl-uronium intermediate readily overcomes the steric barrier of the C3-quaternary center. The reaction proceeds rapidly, which kinetically favors the more nucleophilic amine over the hydroxyl group.
-
Base Selection: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is mandatory. Use of less hindered bases like triethylamine (TEA) can lead to unwanted side reactions, including racemization of the carboxylic acid (if chiral) and decomposition of the coupling reagent.
Phosphonium-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another excellent choice for coupling hindered amines.
-
Mechanism of Action: Similar to uronium salts, phosphonium reagents activate the carboxylic acid's carbonyl group, making it highly electrophilic and susceptible to nucleophilic attack by the amine.
-
Advantages: They are known for their high efficiency and for minimizing racemization of chiral carboxylic acids. They are particularly effective when coupling N-methylated or other hindered amino acids.
-
Considerations: While highly effective, the byproduct, phosphine oxide, can sometimes complicate purification.
Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are common, cost-effective coupling agents. However, when used alone with a hindered amine like ours, they are often inefficient. Their success is critically dependent on the use of activating additives.
-
Essential Additives: The use of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives react with the initial O-acylisourea intermediate to form an activated ester, which is more reactive and less prone to side reactions like N-acylurea formation.
-
Recommendation: For 1-Boc-3-amino-3-(hydroxymethyl)azetidine, the EDC/HOAt combination is superior to EDC/HOBt due to the enhanced reactivity imparted by the pyridine nitrogen in HOAt. However, for the most challenging couplings, HATU or PyBOP remains the preferred choice.
Recommended Protocols & Workflow
The following protocols are designed as robust starting points for researchers. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
A standardized workflow ensures reproducibility and simplifies troubleshooting.
Introduction: The Strategic Value of a Bifunctional Azetidine Scaffold
An In-Depth Guide to the Electrophilic Derivatization of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique vector for substituent placement, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[3] Among the diverse array of functionalized azetidines, 1-Boc-3-amino-3-(hydroxymethyl)azetidine stands out as a particularly valuable and versatile building block for drug discovery professionals.
This guide provides a detailed exploration of the reactivity of 1-Boc-3-amino-3-(hydroxymethyl)azetidine with common electrophiles. The molecule's strategic design incorporates three key features:
-
A Boc-Protected Ring Nitrogen: The tert-butyloxycarbonyl (Boc) group pacifies the ring nitrogen, preventing its participation in reactions and directing reactivity towards the exocyclic functional groups. This protecting group can be efficiently removed under acidic conditions in a terminal step.[]
-
A Nucleophilic Primary Amine: The exocyclic primary amine is the most nucleophilic site on the molecule, making it the primary point of attack for a wide range of electrophiles under neutral or basic conditions.
-
A Primary Hydroxyl Group: The hydroxymethyl group offers a secondary site for functionalization, enabling the synthesis of di-substituted or macrocyclic structures. Its lower nucleophilicity compared to the primary amine allows for highly chemoselective reactions.
This application note will detail the core principles and provide field-tested protocols for the selective functionalization of the primary amine through acylation, sulfonylation, alkylation, and reductive amination. We will delve into the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Principle of Chemoselectivity: Amine vs. Hydroxyl Reactivity
The synthetic utility of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is rooted in the significant difference in nucleophilicity between its primary amine and primary hydroxyl groups. The nitrogen atom of the amine is inherently more nucleophilic than the oxygen atom of the alcohol. This differential reactivity allows for precise, amine-selective modifications without the need for protecting the hydroxyl group, streamlining synthetic routes.
Caption: Chemoselective reaction pathway.
Under standard conditions, electrophiles will react exclusively with the more potent amine nucleophile. Reaction at the hydroxyl group typically requires its activation via deprotonation with a strong base (e.g., sodium hydride) or the use of specific coupling agents, procedures that are generally performed after the amine has been functionalized.
Acylation: Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. The primary amine of the azetidine building block reacts readily with various acylating agents.
Protocol 1A: Acylation using an Acid Chloride
This protocol describes a general method for reacting the azetidine with an acid chloride, a highly reactive electrophile.
Workflow Diagram:
Caption: Workflow for acylation with an acid chloride.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). The base is crucial for scavenging the HCl byproduct generated during the reaction.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize potential side reactions.
-
Addition of Electrophile: Add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acylated product.
| Parameter | Details | Rationale |
| Electrophile | Acid Chloride (e.g., Benzoyl Chloride) | High reactivity ensures efficient conversion. |
| Base | Triethylamine (TEA) or DIPEA (1.5 eq) | Scavenges HCl byproduct without competing as a nucleophile. |
| Solvent | Dichloromethane (DCM), Anhydrous | Aprotic solvent, dissolves reagents well. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity. |
| Typical Yield | >90% | High efficiency is common for this transformation. |
Sulfonylation: Sulfonamide Synthesis
The synthesis of sulfonamides is another critical transformation, yielding a stable and important functional group in many pharmaceutical agents. The reaction proceeds similarly to acylation.
Protocol 2A: Reaction with a Sulfonyl Chloride
Step-by-Step Protocol:
-
Setup: Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.[5]
-
Base: Add pyridine (2.0 eq) or triethylamine (1.5 eq). Pyridine can act as both a base and a nucleophilic catalyst.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Electrophile: Add the sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride, 1.1 eq) dropwise.[5]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, water, and brine to remove the base and its salt.[5]
-
Isolation & Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify the product via flash chromatography.
| Parameter | Details | Rationale |
| Electrophile | Sulfonyl Chloride (e.g., MsCl, TsCl) | Standard reagents for sulfonamide formation. |
| Base | Pyridine or Triethylamine (1.5-2.0 eq) | Neutralizes the HCl byproduct. |
| Solvent | Dichloromethane (DCM), Anhydrous | Inert and effective solvent. |
| Temperature | 0 °C to Room Temperature | Standard conditions for controlled sulfonylation. |
| Typical Yield | 85-95% | Generally a high-yielding reaction. |
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl groups onto the primary amine.[6][7] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[8][9]
Protocol 3A: Reaction with Aldehydes or Ketones
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[6]
Mechanism Overview:
Caption: Reductive amination mechanism.
Step-by-Step Protocol:
-
Setup: Combine 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a flask.
-
Solvent: Add a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M).
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (AcOH, 1.0-2.0 eq). The acid catalyzes the formation of the iminium ion intermediate.
-
Stir: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Addition may cause gas evolution, so it should be done carefully.
-
Reaction: Stir the reaction at room temperature for 4-24 hours until the starting material is consumed (monitor by LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Isolation & Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.
| Parameter | Details | Rationale |
| Electrophile | Aldehyde or Ketone (1.1 eq) | Determines the alkyl group to be installed. |
| Reducing Agent | NaBH(OAc)₃ (STAB, 1.5 eq) | Selectively reduces the iminium ion in the presence of the carbonyl. |
| Solvent | Dichloroethane (DCE), Methanol (MeOH) | Common aprotic and protic solvents for this reaction. |
| Catalyst | Acetic Acid (AcOH) | Facilitates the formation of the key iminium intermediate. |
| Typical Yield | 70-90% | A robust and reliable transformation. |
Post-Reaction Modification: Boc-Deprotection
Following successful functionalization of the exocyclic amine, the Boc protecting group on the azetidine ring can be readily removed to unveil the secondary amine, which can be used for further synthetic manipulations.
Protocol 4A: Acid-Mediated Boc Removal
-
Setup: Dissolve the Boc-protected azetidine derivative (1.0 eq) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) or a saturated solution of HCl in 1,4-dioxane (10-20 eq) at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-3 hours.
-
Isolation: Concentrate the reaction mixture in vacuo. The product is typically obtained as the corresponding TFA or HCl salt and can often be used in the next step without further purification.
Conclusion
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a high-value building block that offers a reliable platform for creating diverse and complex molecular architectures. Its well-differentiated functional groups allow for predictable and high-yielding chemoselective reactions. The protocols outlined in this guide for acylation, sulfonylation, and reductive amination provide robust starting points for researchers, scientists, and drug development professionals to leverage this scaffold in their synthetic programs, accelerating the discovery of new therapeutic agents.
References
-
Kovalenko, S. M., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Ball, M., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]
-
Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
IOC 40 - Reductive Amination & Amide Synthesis. (2022). YouTube. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Application Note: A Scalable and Efficient Synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine Derivatives
Introduction: The Significance of 3,3-Disubstituted Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged structures" in medicinal chemistry.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and metabolic stability, making them attractive scaffolds for the design of novel therapeutics.[2] In particular, 3,3-disubstituted azetidines, such as the title compound, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, are of significant interest as versatile building blocks for introducing polarity and a chiral center into drug candidates, potentially enhancing their pharmacological properties and improving their pharmacokinetic profiles.
This application note provides a comprehensive guide for the scale-up synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine, addressing the common challenges associated with the synthesis and purification of such highly functionalized and polar molecules. We present a robust and scalable synthetic route, detailed experimental protocols, and proven strategies for purification, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Convergent Approach from a Commercially Available Precursor
The synthesis of the strained azetidine ring can be challenging, often requiring multi-step procedures.[2] For the scale-up synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine, we have devised a convergent and efficient two-step strategy commencing from the readily available starting material, 1-Boc-3-azetidinone . This approach leverages a modified Strecker reaction to introduce the key amino and cyano functionalities in a single step, followed by a chemoselective reduction to afford the target amino alcohol.
Figure 1: Overall synthetic strategy for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Step 1: The Strecker Reaction - A Gateway to α-Amino Nitriles
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[3][4] In our approach, we adapt this reaction to the cyclic ketone, 1-Boc-3-azetidinone. The reaction proceeds via the in-situ formation of an imine intermediate, which is then attacked by a cyanide nucleophile to yield the corresponding α-aminonitrile.[4]
The choice of reagents and reaction conditions is critical for a successful and safe scale-up. We employ ammonium chloride as the ammonia source and sodium cyanide as the cyanide source.[3] The reaction is typically carried out in a protic solvent, such as methanol or a mixture of methanol and water, to facilitate the dissolution of the inorganic salts and promote the reaction.
Causality Behind Experimental Choices:
-
Ammonium Chloride: Serves as a convenient and less hazardous source of ammonia in situ. The ammonium ion also acts as a mild acid to catalyze imine formation.[4]
-
Sodium Cyanide: A readily available and effective cyanide source. Due to its high toxicity, stringent safety precautions are paramount during its handling and quenching.
-
Solvent System: A mixture of methanol and water provides a good balance of solubility for both the organic starting material and the inorganic reagents.
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm and minimize potential side reactions.[5]
Step 2: Reduction of the α-Aminonitrile - Forging the Amino Alcohol
The reduction of the α-aminonitrile intermediate to the target amino alcohol is a crucial step that requires a chemoselective reducing agent to avoid the cleavage of the Boc protecting group. Catalytic hydrogenation is an excellent choice for this transformation on a large scale.
We recommend the use of Raney-Nickel as the catalyst under a hydrogen atmosphere. Raney-Nickel is a cost-effective and highly active catalyst for the reduction of nitriles to primary amines. The reaction is typically performed in a protic solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.
Causality Behind Experimental Choices:
-
Raney-Nickel: A robust and economical catalyst for nitrile reduction. Its high surface area and activity allow for efficient hydrogenation under moderate pressure.
-
Hydrogen Gas: A clean and efficient reducing agent, with water being the only byproduct.
-
Ammonia: Added to the reaction mixture to minimize the formation of secondary amine impurities through reductive amination of the initially formed primary amine with any remaining imine intermediate.
-
Boc Group Stability: The Boc protecting group is generally stable under neutral or basic catalytic hydrogenation conditions.
Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of 1-Boc-3-amino-3-cyanoazetidine (α-Aminonitrile Intermediate)
Materials and Equipment:
-
1-Boc-3-azetidinone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Deionized water
-
A large, jacketed reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Appropriate personal protective equipment (PPE), including cyanide-resistant gloves, safety goggles, and a lab coat. All operations involving sodium cyanide should be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a jacketed reactor, charge 1-Boc-3-azetidinone (1.0 eq) and dissolve it in methanol (5-10 volumes).
-
Reagent Addition: In a separate vessel, prepare a solution of ammonium chloride (1.5 eq) in a mixture of methanol and water (1:1, 3-5 volumes). Prepare another aqueous solution of sodium cyanide (1.2 eq) in deionized water (2-3 volumes).
-
Strecker Reaction: Cool the reactor containing the 1-Boc-3-azetidinone solution to 0-5 °C. To this, slowly add the ammonium chloride solution, followed by the dropwise addition of the sodium cyanide solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0-5 °C. CAUTION: The following step should be performed with extreme care in a well-ventilated fume hood to neutralize any remaining cyanide. Slowly and carefully add an aqueous solution of sodium hypochlorite (bleach) or a solution of ferrous sulfate to quench the excess cyanide. The pH should be maintained above 10 during the quenching process. After stirring for 1-2 hours, confirm the absence of cyanide using a suitable test kit.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-3-amino-3-cyanoazetidine. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Table 1: Typical Reaction Parameters for Strecker Synthesis
| Parameter | Value |
| Starting Material | 1-Boc-3-azetidinone |
| Ammonia Source | Ammonium Chloride (1.5 eq) |
| Cyanide Source | Sodium Cyanide (1.2 eq) |
| Solvent | Methanol/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% (crude) |
Protocol 2: Scale-up Reduction of 1-Boc-3-amino-3-cyanoazetidine to 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Materials and Equipment:
-
Crude 1-Boc-3-amino-3-cyanoazetidine
-
Raney-Nickel (slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas source
-
A high-pressure hydrogenation reactor (autoclave)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Charging: To a high-pressure autoclave, add the crude 1-Boc-3-amino-3-cyanoazetidine (1.0 eq) dissolved in methanol or ethanol (10-20 volumes).
-
Catalyst and Additive: Carefully add Raney-Nickel (5-10 wt% of the substrate) to the reactor under a stream of inert gas. Add a solution of ammonia in methanol (e.g., 2-3 equivalents) to the mixture.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50-100 psi) and heat the mixture to 40-50 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots of the reaction mixture by LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel catalyst. CAUTION: The Raney-Nickel catalyst is pyrophoric and should be kept wet with water or solvent at all times and disposed of properly.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The highly polar nature of 1-Boc-3-amino-3-(hydroxymethyl)azetidine makes purification challenging. Several strategies can be employed:
-
Column Chromatography: Use a modified silica gel, such as amine-functionalized silica or by adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.[6] A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with triethylamine) is often effective.
-
Crystallization: The crude product, if obtained as a solid or a viscous oil, can be subjected to crystallization. A solvent/anti-solvent system, such as methanol/diethyl ether or isopropanol/heptane, may induce crystallization.[1] Seeding with a small crystal of the pure product can be beneficial.
-
Table 2: Typical Reaction Parameters for Nitrile Reduction
| Parameter | Value |
| Starting Material | 1-Boc-3-amino-3-cyanoazetidine |
| Catalyst | Raney-Nickel (5-10 wt%) |
| Reducing Agent | Hydrogen Gas (50-100 psi) |
| Solvent | Methanol or Ethanol |
| Additive | Ammonia in Methanol (2-3 eq) |
| Temperature | 40-50 °C |
| Reaction Time | 8-16 hours |
| Typical Yield | 60-80% (after purification) |
Safety Considerations
-
Sodium Cyanide: Sodium cyanide is a highly toxic substance. All handling must be performed in a well-ventilated fume hood with appropriate PPE. A cyanide antidote kit should be readily available. The quenching of cyanide with bleach is an exothermic reaction and should be performed slowly and with cooling.
-
Raney-Nickel: Raney-Nickel is pyrophoric, especially when dry. It should always be handled as a slurry and kept wet. Avoid exposure to air.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. The hydrogenation reaction should be carried out in a properly designed and maintained high-pressure reactor in a well-ventilated area.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Strecker reaction | Incomplete reaction or side reactions. | Increase reaction time, ensure efficient stirring, and maintain low temperature during reagent addition. |
| Formation of secondary amine byproduct in reduction | Reductive amination of the primary amine product. | Increase the concentration of ammonia in the reaction mixture. |
| Difficulty in purifying the final product | High polarity and basicity of the compound. | Use amine-functionalized silica gel for chromatography or add a basic modifier to the eluent. Explore various solvent systems for crystallization. |
| Product "oiling out" during crystallization | Presence of impurities or unsuitable solvent system. | Ensure the crude product is free of residual solvents before crystallization. Try trituration with a non-polar solvent to induce solidification.[1] |
Conclusion
The scale-up synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine presents a rewarding challenge for process chemists. The synthetic strategy outlined in this application note, based on a modified Strecker reaction followed by catalytic hydrogenation, offers a robust and scalable route to this valuable building block. By carefully controlling the reaction conditions, adhering to strict safety protocols, and employing appropriate purification techniques, researchers and drug development professionals can efficiently produce high-purity 1-Boc-3-amino-3-(hydroxymethyl)azetidine for their discovery and development programs.
References
-
Master Organic Chemistry. (2018). Strecker Amino Acid Synthesis. [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
JOCPR. (n.d.). Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. [Link]
-
SciSpace. (2010). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
MDPI. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. (n.d.). [Link]
-
YouTube. (2020). Reducing Nitriles--Another Way to Make Aldehydes & Amines. [Link]
-
PMC. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
PMC. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. [Link]
-
ResearchGate. (2010). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
PMC. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Longdom Publishing. (2015). Large scale HPLC purification of peptides: The art of using spherical silica based packing material for producing large biomolecule with high purity. [Link]
-
ResearchGate. (n.d.). The large-scale purification of peptide by preparative HPLC. [Link]
-
ResearchGate. (n.d.). The Polymerization of Azetidines and Azetidine Derivatives. [Link]
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Application Notes & Protocols: Leveraging 1-Boc-3-amino-3-(hydroxymethyl)azetidine for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery
The relentless pursuit of novel therapeutics demands a departure from the predominantly flat, two-dimensional chemical space that has historically defined many small molecule libraries. Modern drug discovery increasingly recognizes the value of three-dimensional (3D) molecular architectures, which can offer superior target engagement, enhanced selectivity, and improved physicochemical properties.[1] The conformationally restricted nature of such scaffolds can lead to a favorable entropic profile upon binding to a biological target, potentially resulting in higher affinity and potency.[2]
Among the scaffolds that confer this valuable three-dimensionality, the azetidine ring stands out.[3][4] As the smallest stable nitrogen-containing saturated heterocycle, its strained four-membered ring system provides a rigid framework, positioning substituents in well-defined vectors.[2][5] This structural rigidity is a powerful tool for medicinal chemists aiming to optimize ligand-protein interactions.
This guide focuses on a particularly versatile building block: 1-Boc-3-amino-3-(hydroxymethyl)azetidine . The presence of two distinct, orthogonally protected functional groups—a Boc-protected primary amine and a primary alcohol—makes it an ideal starting point for the rapid generation of diverse compound libraries through parallel synthesis. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, which can be selectively removed under acidic conditions, while the hydroxyl group offers a handle for a different set of chemical transformations.[6][] This bifunctionality allows for a systematic and modular exploration of chemical space, a cornerstone of modern hit-to-lead campaigns.[8]
These application notes provide detailed, field-proven protocols for incorporating this building block into parallel synthesis workflows, enabling researchers, scientists, and drug development professionals to accelerate the discovery of novel chemical entities.
Core Synthetic Strategies & Workflow
The dual functionality of 1-Boc-3-amino-3-(hydroxymethyl)azetidine allows for a divergent synthetic approach. A library of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones) can be reacted with either the free amine (after Boc deprotection) or the hydroxyl group to generate a vast array of unique compounds. The general workflow is amenable to standard 96-well plate formats, facilitating high-throughput synthesis and purification.
Figure 1: A generalized workflow for parallel library synthesis using the azetidine building block.
Protocol 1: Parallel Amide Bond Formation via Boc Deprotection
This protocol details the synthesis of an amide library by first deprotecting the Boc-amine and then coupling the resulting free amine with a diverse set of carboxylic acids.
Rationale: Amide bonds are one of the most prevalent linkages in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This two-step, one-pot procedure is optimized for parallel synthesis, minimizing intermediate handling and transfers. Trifluoroacetic acid (TFA) is a standard and effective reagent for Boc deprotection, and it is volatile enough to be removed in vacuo. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent for its high efficiency and low rate of epimerization, which is critical for maintaining stereochemical integrity.
Figure 2: Reaction scheme for parallel amide synthesis.
Step-by-Step Methodology:
-
Preparation of the Azetidine Stock Solution:
-
Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq) in dichloromethane (DCM) to make a 0.2 M solution.
-
Using a multichannel pipette or automated liquid handler, dispense 250 µL (0.05 mmol) of this solution into each well of a 96-well deep-well plate.
-
-
Boc Deprotection:
-
To each well, add 250 µL of a 20% (v/v) solution of trifluoroacetic acid (TFA) in DCM.
-
Seal the plate and allow it to shake at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA by placing the plate in a centrifugal evaporator or under a stream of nitrogen. Dry the resulting TFA salt thoroughly.
-
-
Preparation of Carboxylic Acid Plate:
-
In a separate 96-well plate, prepare stock solutions of a diverse set of carboxylic acids (1.1 eq, 0.055 mmol per well) in dimethylformamide (DMF).
-
-
Amide Coupling:
-
Re-dissolve the dried azetidine TFA salt in each well with 300 µL of DMF.
-
Add the carboxylic acid solutions from the acid plate to the corresponding wells of the reaction plate.
-
To each well, add 75 µL of a 1.0 M solution of HATU (1.2 eq, 0.06 mmol) in DMF.
-
Finally, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.15 mmol) to each well to neutralize the TFA salt and facilitate the coupling reaction.
-
Seal the plate and shake at room temperature for 12-16 hours.
-
-
Workup and Purification:
Protocol 2: Parallel Reductive Amination of the Hydroxymethyl Group
This protocol outlines the diversification of the hydroxymethyl group. It involves a two-step process: oxidation of the primary alcohol to an aldehyde, followed by reductive amination with a library of primary and secondary amines.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[11][12] The first step, a mild oxidation, is crucial. Dess-Martin periodinane (DMP) is an excellent choice for small-scale parallel synthesis as the reaction is typically clean, high-yielding, and the byproducts are easily removed. For the subsequent reductive amination, sodium triacetoxyborohydride (STAB) is the reagent of choice.[13] It is a mild and selective reducing agent that is effective in the presence of the iminium ion intermediate and does not typically reduce the starting aldehyde, thus minimizing side reactions.[13]
Figure 3: Reaction scheme for parallel reductive amination.
Step-by-Step Methodology:
-
Oxidation to Aldehyde:
-
Dispense 250 µL (0.05 mmol) of a 0.2 M solution of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in DCM into each well of a 96-well plate.
-
Add a solution of Dess-Martin periodinane (1.2 eq, 0.06 mmol) in DCM to each well.
-
Seal the plate and shake at room temperature for 2-3 hours, monitoring by TLC or LC-MS if necessary.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Perform a liquid-liquid extraction directly in the plate by adding ethyl acetate, shaking, and carefully removing the aqueous layer. Repeat the extraction.
-
Dry the combined organic layers by passing them through a 96-well plate containing a drying agent (e.g., sodium sulfate) and evaporate the solvent.
-
-
Reductive Amination:
-
Re-dissolve the crude aldehyde in 1,2-dichloroethane (DCE).
-
In a separate plate, prepare solutions of a diverse library of primary and secondary amines (1.2 eq, 0.06 mmol) in DCE.
-
Add the amine solutions to the corresponding wells of the reaction plate.
-
Add a solution of sodium triacetoxyborohydride (STAB) (1.5 eq, 0.075 mmol) in DCE to each well.
-
Seal the plate and shake at room temperature for 12-16 hours.
-
-
Workup and Purification:
Data Presentation: Expected Outcomes
The following table summarizes typical results expected from the parallel synthesis protocols described above. Yields and purities are representative and may vary based on the specific building blocks used.
| Protocol | Reaction Type | Building Blocks (R-X) | Avg. Yield (%) | Avg. Purity (%) (Post-Purification) |
| 1 | Amide Coupling | Aromatic & Aliphatic Carboxylic Acids | 55-85 | >95 |
| 1 | Amide Coupling | Heterocyclic Carboxylic Acids | 40-75 | >95 |
| 2 | Reductive Amination | Aliphatic Primary/Secondary Amines | 60-90 | >95 |
| 2 | Reductive Amination | Anilines & Heteroaromatic Amines | 35-65 | >90 |
Purity determined by LC-MS analysis at 214 nm.
Conclusion and Future Directions
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a powerful and versatile building block for constructing 3D-rich compound libraries. The orthogonal protecting groups allow for selective functionalization, and the protocols provided herein are robust and readily adaptable to high-throughput parallel synthesis platforms.[15] The resulting libraries, rich in sp³-hybridized centers, serve as a valuable resource for screening campaigns, significantly enhancing the probability of identifying novel, high-quality hits for drug discovery programs. The miniaturization of these synthetic and purification processes can further reduce material consumption and shorten timelines, ultimately lowering the cost per experiment.[16]
References
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Blicker, J. A., et al. (2010). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]
-
ResearchGate. Relevance and chemistry of azetidines and ABBs. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
Chemical Communications. Microscale purification in support of high-throughput medicinal chemistry. [Link]
-
ResearchGate. High-throughput purification of compound libraries. [Link]
-
National Institutes of Health. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. [Link]
-
Journal of the American Chemical Society. Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]
-
IBA Lifesciences. High-throughput purification. [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]
-
Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
National Institutes of Health. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
ResearchGate. (2008). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
ResearchGate. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Biotage. Accelerate screening during drug discovery with high-throughput peptide purification. [Link]
-
Analytical Biochemistry. (2011). A high-throughput screen for directed evolution of aminocoumarin amide synthetases. [Link]
-
Polymer Chemistry. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]
-
YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. [Link]
-
AAPPTEC. Unusual Amino Acids. [Link]
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Application Note: Strategic Incorporation of 1-Boc-3-amino-3-(hydroxymethyl)azetidine for the Introduction of 3D-Motifs in Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Modern Drug Design
The progression of medicinal chemistry is intrinsically linked to the exploration of novel chemical space. Historically, drug discovery has been dominated by compounds with predominantly flat, sp²-hybridized architectures. While successful, this chemical space is becoming increasingly saturated. To overcome challenges in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, a paradigm shift towards molecules with greater three-dimensional (3D) character is essential. The introduction of rigid, well-defined 3D scaffolds can improve target binding by optimizing interactions in three-dimensional space, enhance solubility, and reduce off-target effects.
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as premier building blocks for instilling 3D-motifs into drug candidates. Their strained, puckered ring system offers a conformationally constrained scaffold that can project substituents into distinct vectors. This application note provides a detailed technical guide on the use of 1-Boc-3-amino-3-(hydroxymethyl)azetidine , a trifunctional building block that serves as a versatile platform for creating diverse and spatially complex molecular architectures.
Physicochemical Properties and Strategic Advantages
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a strategically designed scaffold offering orthogonal handles for synthetic elaboration. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the azetidine nitrogen, while the primary amine and primary alcohol at the C3 position serve as versatile points for diversification.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₂₀N₂O₃ | A compact and efficient building block. |
| Molecular Weight | 216.28 g/mol | Allows for the introduction of 3D complexity with a minimal increase in molecular weight, aiding in the maintenance of "rule of five" compliance. |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | The moderate TPSA is favorable for achieving good cell permeability and oral bioavailability. |
| Predicted cLogP | -0.6 | The inherent hydrophilicity can be fine-tuned through subsequent chemical modifications to optimize solubility and permeability profiles. |
| Ring Conformation | Puckered | The non-planar azetidine ring introduces a defined 3D geometry, which can lead to enhanced target engagement and selectivity.[1] |
| Orthogonal Functionality | Boc-protected amine, primary amine, primary alcohol | Enables selective and sequential chemical transformations, facilitating the construction of complex molecular architectures.[2] |
Core Applications and Case Studies
The unique stereochemical presentation of functional groups on the 3-amino-3-(hydroxymethyl)azetidine scaffold makes it a valuable component in the design of various therapeutic agents, including kinase inhibitors and macrocyclic peptides.
Case Study: Development of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[3] The ATP-binding pocket of kinases is a well-defined 3D space, and inhibitors that can effectively occupy this space with high specificity are of great interest. The 3-hydroxymethyl-azetidine motif has been successfully employed as a bio-isostere for other small polar heterocycles in the development of potent and selective kinase inhibitors. For example, in the design of inhibitors targeting DNA Polymerase Theta (Polθ), a critical enzyme in cancer cell survival, derivatives of 3-hydroxymethyl-azetidine have demonstrated significant antiproliferative properties and favorable pharmacokinetic profiles.[4]
Experimental Protocols: A Guide to Synthetic Elaboration
The trifunctional nature of 1-Boc-3-amino-3-(hydroxymethyl)azetidine allows for a wide range of synthetic manipulations. The following protocols provide detailed, step-by-step methodologies for the functionalization of each reactive site.
Functionalization of the Primary Amine: Amide Bond Formation
The primary amine at the C3 position is a versatile handle for introducing a wide array of substituents via amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and low risk of racemization.
Materials:
-
1-Boc-3-amino-3-(hydroxymethyl)azetidine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Causality Behind Experimental Choices:
-
HATU is a highly effective coupling reagent that minimizes side reactions and preserves stereochemical integrity.
-
DIPEA is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the formation of the active ester intermediate.
-
The use of anhydrous DMF is crucial to prevent hydrolysis of the activated carboxylic acid, which would lead to lower yields.
Functionalization of the Hydroxymethyl Group
The primary alcohol offers another point of diversification through esterification, etherification, or Mitsunobu reactions.
Protocol 2: Esterification with a Carboxylic Acid using (Boc)₂O
This protocol provides a convenient method for ester formation under mild conditions.[1]
Materials:
-
1-Boc-3-(acylamino)-3-(hydroxymethyl)azetidine (from Protocol 1)
-
Carboxylic acid for esterification
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the azetidine derivative (1.0 equiv) and the carboxylic acid (1.2 equiv) in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
Add (Boc)₂O (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 6-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction allows for the formation of an ether linkage with inversion of configuration, although in this case, the stereocenter is not affected.[5]
Materials:
-
1-Boc-3-(acylamino)-3-(hydroxymethyl)azetidine
-
Phenol or other acidic alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the azetidine derivative (1.0 equiv), the phenolic compound (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.
Deprotection and Functionalization of the Azetidine Nitrogen
The Boc group can be readily removed under acidic conditions to reveal the secondary amine of the azetidine ring, which can then be further functionalized.
Protocol 4: Boc Deprotection
Materials:
-
Boc-protected azetidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected azetidine derivative in DCM.
-
Cool the solution to 0 °C and add TFA (10-20 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize excess TFA.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected azetidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic versatility of 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Sources
Functionalization of the primary amine in "1-Boc-3-amino-3-(hydroxymethyl)azetidine"
An Application Guide to the Strategic Functionalization of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Introduction: The Value of a Constrained Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a highly sought-after motif in medicinal chemistry.[1] Its inherent strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it an invaluable scaffold for modulating the physicochemical properties of drug candidates.[2] Among the diverse array of available azetidine building blocks, 1-Boc-3-amino-3-(hydroxymethyl)azetidine is of particular interest. This molecule presents two key points of functionality on a single carbon atom: a primary amine and a primary alcohol, in addition to the Boc-protected ring nitrogen. This arrangement offers a unique opportunity for creating densely functionalized, sp³-rich molecules, which is a significant trend in modern drug design aimed at exploring new chemical space.[3]
This guide, intended for researchers in drug development and synthetic chemistry, provides a detailed exploration of the selective functionalization of the primary amine of this versatile building block. We will delve into the causality behind procedural choices, offering robust, field-tested protocols for key transformations including acylation, sulfonylation, and reductive amination.
Chapter 1: The Principle of Chemoselectivity
The core challenge and opportunity in using 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in controlling chemoselectivity. The molecule contains three functional groups with varying reactivity:
-
Primary Amine (-NH₂): Highly nucleophilic and basic.
-
Primary Alcohol (-OH): Nucleophilic, but significantly less so than the primary amine.
-
Boc-Protected Ring Amine (-N-Boc): A carbamate that is non-nucleophilic and serves as a protecting group, stable to most basic and mild acidic conditions.[4]
Under most standard coupling conditions, the primary amine is overwhelmingly more reactive than the primary alcohol.[5] This preferential reactivity allows for the selective functionalization of the amine without the need to protect the hydroxyl group, streamlining synthetic routes. The key is to employ reaction conditions that are mild enough not to induce competitive O-functionalization or side reactions.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 1-Boc-3-amino-3-(hydroxymethyl)azetidine Reactions
Welcome to the technical support center for 1-Boc-3-amino-3-(hydroxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. The inherent steric hindrance of this molecule, arising from the quaternary carbon at the 3-position, can present challenges in achieving desired chemical transformations. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.
I. Understanding the Challenge: Steric Hindrance
The core of the synthetic challenge with 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in the steric congestion around the C3 position. The presence of a Boc-protected amine, a hydroxymethyl group, and the azetidine ring itself creates a crowded environment that can impede the approach of reagents. This is particularly true for reactions targeting the amino group.
II. Frequently Asked Questions (FAQs)
Q1: Why are my N-acylation reactions with 1-Boc-3-amino-3-(hydroxymethyl)azetidine sluggish or incomplete?
A1: The primary reason for slow or incomplete N-acylation is the steric hindrance around the amino group. Standard acylating agents may struggle to access the nitrogen atom. To overcome this, consider using more reactive acylating agents or coupling reagents known to be effective for hindered amines.
Q2: I am observing low yields in my N-alkylation reactions. What are the likely causes?
A2: Low yields in N-alkylation are often due to a combination of steric hindrance and the reduced nucleophilicity of the amino group. The bulky Boc protecting group and the adjacent hydroxymethyl group can shield the nitrogen from electrophiles. Additionally, competing elimination reactions of the alkylating agent can occur, especially with hindered substrates.
Q3: Are there specific coupling reagents that are recommended for this substrate?
A3: Yes, for sterically hindered amines like this, more potent coupling reagents are often necessary. While standard carbodiimides like DCC or EDC can be used, phosphonium-based reagents (e.g., PyBOP, HBTU, HATU) or uronium-based reagents (e.g., HBTU, HATU) often provide better results by forming highly reactive intermediates.[1]
Q4: Can the Boc protecting group be cleaved under my reaction conditions?
A4: The Boc group is generally stable to most basic and nucleophilic conditions. However, it is sensitive to strong acids.[2] If your reaction conditions involve acidic catalysts or byproducts, you may experience premature deprotection. It's crucial to monitor your reactions for the appearance of the deprotected amine.
III. Troubleshooting Guides
A. N-Acylation Reactions
Low yields and incomplete reactions are common hurdles in the N-acylation of 1-Boc-3-amino-3-(hydroxymethyl)azetidine. This guide provides a systematic approach to troubleshooting these issues.
Problem: Incomplete or Slow N-Acylation
Initial Assessment:
-
Reagent Purity: Ensure the acylating agent and any coupling reagents are of high purity and free from moisture.
-
Reaction Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine if the reaction has stalled.
Troubleshooting Strategies & Optimization
| Strategy | Rationale | Recommended Action |
| Increase Reagent Equivalents | Driving the equilibrium towards the product by increasing the concentration of the acylating agent or coupling reagent. | Increase the equivalents of the acylating agent and coupling reagents to 2-3 equivalents. |
| Elevate Reaction Temperature | Increasing the kinetic energy of the molecules can help overcome the activation energy barrier imposed by steric hindrance. | Cautiously increase the reaction temperature in 10°C increments. Monitor for potential side reactions or degradation. |
| Utilize More Potent Coupling Reagents | Phosphonium and uronium-based coupling reagents are known to be more effective for sterically hindered couplings.[1] | Switch from standard carbodiimides (DCC, EDC) to reagents like HBTU, HATU, or PyBOP.[3] |
| Extended Reaction Time | Sterically hindered reactions often require longer times to reach completion. | Extend the reaction time, monitoring periodically by TLC or LC-MS until no further conversion is observed. |
| Alternative Acylating Agents | Acid chlorides and anhydrides are generally more reactive than the corresponding carboxylic acids. | Consider using the acid chloride or anhydride of your desired acyl group, if available. |
Experimental Protocol: N-Acylation using HATU
-
To a solution of 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 equiv) and the carboxylic acid (1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM) at 0°C, add HATU (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
B. N-Alkylation Reactions
Achieving high yields in N-alkylation can be challenging due to the reduced nucleophilicity of the amino group and potential side reactions.
Problem: Low Yield in N-Alkylation
Initial Assessment:
-
Leaving Group: Ensure your alkylating agent has a good leaving group (e.g., iodide, triflate).
-
Base Selection: The choice of base is critical to deprotonate the amine without promoting side reactions.
Troubleshooting Strategies & Optimization
| Strategy | Rationale | Recommended Action |
| Use of a Stronger, Non-Nucleophilic Base | A strong, non-nucleophilic base can effectively deprotonate the amine without competing in the alkylation reaction. | Employ bases such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). |
| Phase-Transfer Catalysis | For reactions with alkyl halides, a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases. | Add a catalyst like tetrabutylammonium bromide (TBAB). |
| Reductive Amination | If direct alkylation is unsuccessful, reductive amination offers an alternative pathway. | React 1-Boc-3-amino-3-(hydroxymethyl)azetidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). |
| Microwave Irradiation | Microwave heating can accelerate slow reactions by efficiently transferring energy to the reactants.[4] | If available, perform the reaction in a microwave reactor, carefully optimizing the temperature and time. |
Experimental Protocol: Reductive Amination
-
Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
IV. Visualization of Key Concepts
Caption: Steric hindrance around the amino group of 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Caption: Troubleshooting workflow for N-acylation reactions.
V. References
-
Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. (n.d.). ResearchGate. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Institutes of Health. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. Available at: [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). ACS Publications. Available at: [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2022). ChemRxiv. Available at: [Link]
-
Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (n.d.). ResearchGate. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). MDPI. Available at: [Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). ScienceDirect. Available at: [Link]
-
The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. (2025). APIChem. Available at: [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Methods for the synthesis of azetidines. (n.d.). ResearchGate. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Available at: [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed. Available at: [Link]
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Welcome to the technical support center for the synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable and versatile building block. The unique strained azetidine ring, combined with a C3 quaternary center bearing both amino and hydroxymethyl functionalities, makes this molecule a compelling scaffold for introducing novel three-dimensional diversity into drug candidates.[1][2]
However, its synthesis can present challenges, particularly concerning yield and purity. This document moves beyond simple protocols to provide in-depth, experience-driven insights into potential pitfalls and optimization strategies. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and improve your synthetic outcomes.
Section 1: Recommended Synthetic Pathway Overview
Based on established chemical principles and analogous transformations of azetidine scaffolds, we recommend a three-step sequence starting from the commercially available 1-Boc-3-azetidinone . This route focuses on building the C3 quaternary center through a robust aminonitrile formation, followed by a controlled two-stage reduction.
Caption: Recommended three-step synthetic workflow.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: The Strecker Reaction (Aminonitrile Formation)
Question: My Strecker reaction is showing low conversion, or the primary byproduct is the cyanohydrin. What's going wrong?
Answer: This is a classic issue of competing reaction pathways. The Strecker reaction involves the formation of an imine from the ketone and ammonia (from NH₄Cl), which is then attacked by the cyanide nucleophile. The competing pathway is the direct attack of cyanide on the ketone carbonyl to form a cyanohydrin.
-
Causality & Solution:
-
pH Control is Critical: The reaction requires a delicate pH balance. The equilibrium between ammonia and ammonium ion is key. You need enough free ammonia to form the imine, but not so much that the solution is strongly basic, which favors cyanohydrin formation. If your yield is low, ensure your reagents are of high quality and consider the slow, portion-wise addition of your cyanide source to maintain a controlled reaction environment.
-
Ammonia Concentration: The concentration of the ammonia source (NH₄Cl) is vital to push the equilibrium towards the imine. Ensure you are using a sufficient molar excess as recommended in the protocol.
-
Temperature: While often run at room temperature, gentle cooling (0-5 °C) at the start of the cyanide addition can sometimes temper the rate of the competing cyanohydrin formation.
-
Caption: Competing pathways in the first synthetic step.
Step 2: Partial Reduction of Nitrile to Aldehyde with DIBAL-H
Question: My reduction with DIBAL-H resulted in a complex product mixture, and I suspect over-reduction. How can I prevent this?
Answer: This is the most technically demanding step of the sequence. Diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes, but it will readily continue the reduction to the primary amine if conditions are not strictly controlled. The desired outcome relies on the formation of a stable intermediate aluminum-imine complex at low temperatures.
-
Causality & Solution:
-
Temperature is Paramount: The reaction must be maintained at -78 °C (a dry ice/acetone bath). Even a slight increase in temperature can cause the intermediate complex to break down and be further reduced. Ensure your reaction vessel is well-insulated and that the DIBAL-H is added slowly, subsurface, to prevent localized warming.
-
Stoichiometry is Exacting: Use a precise amount of DIBAL-H, typically between 1.1 and 1.3 equivalents. An excess will significantly increase the risk of over-reduction. It is highly recommended to titrate the DIBAL-H solution before use to determine its exact molarity.
-
Quenching Protocol: The way you stop the reaction is as important as the reaction itself. The quench must also be performed at -78 °C. A common mistake is to allow the mixture to warm before quenching, which leads to over-reduction. A carefully planned inverse quench (adding the reaction mixture to the quench solution) or a meticulous slow addition of the quenching agent (e.g., methanol or ethyl acetate) at -78 °C is required before warming to room temperature.
-
Caption: Control of temperature and stoichiometry is key.
Step 3 & Purification
Question: My final product is difficult to purify by standard silica gel chromatography, leading to low recovery. What are the best practices?
Answer: The target molecule contains a relatively non-polar Boc group but also two polar, basic functional groups (a primary amine and a primary alcohol). This amphiphilic and basic nature can cause problems on standard silica gel.
-
Causality & Solution:
-
Irreversible Binding: The primary amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and irreversible binding.
-
Alternative Chromatography:
-
Deactivate the Silica: Pre-treating your silica gel by slurrying it in an eluent containing a small amount of a volatile base (like 1-2% triethylamine or ammonia in methanol) can neutralize the acidic sites and significantly improve recovery.
-
Use a Different Stationary Phase: Neutral alumina can be a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is often an excellent choice for polar compounds.
-
-
Non-Chromatographic Purification: Given the likely crystalline nature of the product, attempting crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) could be a highly effective, scalable alternative to chromatography.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different reducing agent instead of DIBAL-H for the nitrile reduction?
-
A1: It is challenging. Catalytic hydrogenation (e.g., using Raney Nickel) could potentially be tuned for aldehyde formation but often leads to the amine. Other hydrides like LiAlH(OEt)₃ might work but require careful optimization. DIBAL-H at -78 °C remains the most reliable literature method for this specific transformation.
-
-
Q2: Is it necessary to isolate the intermediate aldehyde after the DIBAL-H step?
-
A2: It is strongly discouraged. α-Amino aldehydes are notoriously unstable and prone to self-condensation or decomposition. The recommended procedure is a "one-pot, two-step" approach where the subsequent NaBH₄ reduction is performed directly on the crude reaction mixture after the DIBAL-H quench and workup.
-
-
Q3: How critical is an inert, anhydrous atmosphere for this synthesis?
-
A3: It is absolutely essential, especially for the DIBAL-H reduction. DIBAL-H reacts violently with water. All glassware should be oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen. Anhydrous solvents are mandatory.
-
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are provided as a guide and should be adapted and optimized by the end-user. All experiments should be performed with appropriate safety precautions.
Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol (approx. 0.5 M) in a round-bottom flask, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve potassium cyanide (KCN) (1.2 eq) in a minimum amount of water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the aqueous KCN solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile, which can often be used in the next step without further purification.
Steps 2 & 3: One-Pot Reduction to 1-Boc-3-amino-3-(hydroxymethyl)azetidine
-
Dissolve the crude α-aminonitrile (1.0 eq) from the previous step in anhydrous toluene or THF (approx. 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.2 eq, 1.0 M solution in hexanes) dropwise via syringe over 1 hour, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for an additional 2-3 hours.
-
Crucial Quench: While maintaining the temperature at -78 °C, slowly add methanol (2.0 eq) dropwise to quench the excess DIBAL-H.
-
Allow the mixture to warm slowly to room temperature, then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours and breaks up the aluminum salts).
-
Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and filter.
-
Do not concentrate fully. Instead, directly add methanol to the crude aldehyde solution and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours until the aldehyde is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure.
-
Extract the product into ethyl acetate or dichloromethane, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography (silica gel pre-treated with 1% Et₃N) or crystallization.
Section 5: Data Summary Table
| Step | Key Reagents | Stoichiometry (Typical) | Temperature | Time (Typical) | Typical Yield |
| 1. Strecker | 1-Boc-3-azetidinone, NH₄Cl, KCN | 1 : 1.5 : 1.2 | 0 °C to RT | 12-18 h | 75-85% |
| 2. Nitrile Reduction | α-Aminonitrile, DIBAL-H | 1 : 1.2 | -78 °C | 3-4 h | (Used in situ) |
| 3. Aldehyde Reduction | Aldehyde intermediate, NaBH₄ | 1 : 1.5 | 0 °C to RT | 2-4 h | 60-70% (over 2 steps) |
References
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. J Org Chem. 2009. Available from: [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023. Available from: [Link]
-
PubMed. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. J Org Chem. 2000. Available from: [Link]
- Google Patents.CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Frontiers in Chemistry. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front Chem. 2023. Available from: [Link]
-
Organic Syntheses. L-Proline. Org. Synth. 2013. Available from: [Link]
-
PubMed. A Single-Step Synthesis of Azetidine-3-amines. J Org Chem. 2020. Available from: [Link]
-
Scholars Research Library. Der Pharma Chemica. Available from: [Link]
-
PubMed. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorg Med Chem. 2024. Available from: [Link]
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Org. Process Res. Dev. 2021. Available from: [Link]
-
University of Alberta. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. 2012. Available from: [Link]
-
RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv. 2017. Available from: [Link]
-
PubMed. Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. J Org Chem. 2008. Available from: [Link]
Sources
Preventing self-polymerization of "1-Boc-3-amino-3-(hydroxymethyl)azetidine"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Polymerization
Welcome to the technical support center for "1-Boc-3-amino-3-(hydroxymethyl)azetidine." This guide, designed by our senior application scientists, provides in-depth technical information and practical advice to help you successfully handle this versatile building block and avoid potential challenges, most notably its propensity for self-polymerization. We understand the critical nature of your research and aim to provide you with the expertise and validated protocols necessary for seamless experimentation.
Understanding the Challenge: The "Why" Behind Self-Polymerization
"1-Boc-3-amino-3-(hydroxymethyl)azetidine" is a valuable reagent in medicinal chemistry, often used to introduce the rigid azetidine scaffold into novel therapeutics.[1][2][3] However, the strained four-membered ring of the azetidine core, while synthetically useful, is also the source of its instability.[4] This ring strain makes the molecule susceptible to ring-opening polymerization, a process where individual molecules (monomers) link together to form long chains (polymers).
This self-polymerization can be initiated by several factors commonly encountered in a laboratory setting, including acidic or basic conditions and elevated temperatures. The reaction typically proceeds via a cationic or anionic ring-opening mechanism. In a cationic process, a proton or other Lewis acid can activate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack by another monomer unit.[5][6] Conversely, under anionic conditions, a strong base can deprotonate a hydroxyl or amino group, creating a nucleophile that initiates the polymerization cascade.[7][8]
The presence of both a primary amine and a hydroxyl group on the same carbon atom in "1-Boc-3-amino-3-(hydroxymethyl)azetidine" provides intramolecular nucleophiles that can potentially initiate or participate in this polymerization, further complicating its handling. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen offers significant stability by reducing the nucleophilicity of the ring nitrogen.[9][10] However, conditions that lead to the cleavage of this protecting group will dramatically increase the risk of polymerization.
Visualization of the Polymerization Process
To better illustrate the potential polymerization pathways, the following diagram outlines the key steps in both acid- and base-mediated self-polymerization.
Caption: Acid- and base-mediated self-polymerization pathways.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our technical support team receives regarding "1-Boc-3-amino-3-(hydroxymethyl)azetidine."
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: Proper storage is the first line of defense against self-polymerization. We recommend storing the compound under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Low temperatures slow down the rate of potential polymerization reactions.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and CO2, which can initiate degradation. |
| Light | Amber vial or dark place | Protects the compound from light-induced degradation. |
| Container | Tightly sealed | Prevents contamination and exposure to air and moisture. |
Q2: I observed a change in the physical appearance of the compound (e.g., color change, increased viscosity). What does this indicate?
A2: A change from a clear, colorless, or off-white solid/oil to a yellow or brown, more viscous substance is a strong indicator of self-polymerization. This is due to the formation of higher molecular weight oligomers and polymers. If you observe this, it is crucial to assess the purity of the material before proceeding with your experiment.
Q3: Can I use this compound directly after prolonged storage?
A3: It is always best practice to verify the purity of the reagent, especially after long-term storage, even under recommended conditions. A simple analytical check, such as ¹H NMR or LC-MS, can confirm the integrity of the compound and the absence of polymeric impurities.
Q4: Are there any specific solvents or reagents that I should avoid when working with this compound?
A4: Yes. To minimize the risk of polymerization, avoid the following:
-
Strong Acids: (e.g., HCl, H₂SO₄, TFA). These can readily cleave the Boc protecting group, leading to rapid polymerization.[12]
-
Strong Bases: (e.g., n-BuLi, NaH, LDA). These can deprotonate the hydroxyl or amino groups, initiating anionic polymerization.
-
Lewis Acids: (e.g., AlCl₃, BF₃·OEt₂). These can coordinate to the azetidine nitrogen and facilitate ring-opening.
-
Protic Solvents at Elevated Temperatures: While generally compatible at room temperature, prolonged heating in protic solvents like methanol or ethanol can promote solvolysis and polymerization.
Troubleshooting Guides
This section provides structured troubleshooting advice for common experimental scenarios where self-polymerization may be encountered.
Scenario 1: Unexpected Polymer Formation During a Reaction
You are performing a reaction, and upon workup or analysis, you find a significant amount of an insoluble, sticky, or high-molecular-weight byproduct, indicating polymerization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected polymerization.
Detailed Corrective Actions
-
Temperature Control: Azetidines are sensitive to heat. If your reaction requires elevated temperatures, consider if a lower temperature for a longer duration could achieve the desired transformation. If heating is unavoidable, introduce the azetidine reagent slowly to the heated reaction mixture to minimize its exposure time to high temperatures.
-
Reagent Selection:
-
Acidic Conditions: If your reaction generates an acidic byproduct (e.g., HCl from an acid chloride), consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid as it is formed.
-
Basic Conditions: Opt for milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) over strong bases whenever possible.
-
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce polymerization.
Scenario 2: Boc Deprotection Leading to Polymerization
You are intentionally removing the Boc group to proceed with further functionalization of the azetidine nitrogen, but the reaction is yielding polymer instead of the desired free amine.
Experimental Protocol: Controlled Boc Deprotection
This protocol is designed to minimize polymerization by controlling the concentration and exposure to the deprotecting agent.
-
Preparation: Dissolve the "1-Boc-3-amino-3-(hydroxymethyl)azetidine" in a minimal amount of a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane) at 0°C under an inert atmosphere.
-
Acid Addition: Slowly add a solution of HCl in dioxane (typically 4M) or trifluoroacetic acid (TFA) dropwise to the cooled solution. Use a stoichiometric amount of acid (1.0-1.2 equivalents) to start.
-
Monitoring: Monitor the deprotection closely by TLC or LC-MS. The reaction is often complete within 30-60 minutes at 0°C to room temperature.
-
Workup: Once the deprotection is complete, immediately neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) or use the resulting salt directly in the next step without prolonged storage.
Causality: The slow addition of acid at low temperatures ensures that the concentration of the highly reactive, deprotected azetidine is kept to a minimum at any given time, thereby reducing the likelihood of intermolecular reactions that lead to polymerization. Immediate use or neutralization prevents the free amine from sitting in an acidic environment, which would promote polymerization.
This guide is intended to provide a comprehensive overview and practical solutions for handling "1-Boc-3-amino-3-(hydroxymethyl)azetidine." Should you have further questions or require assistance with specific applications, please do not hesitate to contact our technical support team.
References
-
The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry. Available at: [Link]
-
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Available at: [Link]
-
Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. Available at: [Link]
-
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. Available at: [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]
-
The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link]
-
Safe Handling of Azides. University of Pittsburgh. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical. Available at: [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. nbinno.com [nbinno.com]
- 10. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 11. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Selective Protection of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Welcome to the technical support hub for the selective protection of 1-Boc-3-amino-3-(hydroxymethyl)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile, sterically hindered building block into their synthetic workflows. As a bifunctional molecule containing both a primary amine and a primary alcohol, achieving selective protection is critical for sequential functionalization. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common challenges encountered during these synthetic transformations.
Introduction to the Challenge: Orthogonal Protection
The core challenge in manipulating 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in the principle of orthogonal protection . This strategy involves using protecting groups for the amine and hydroxyl functionalities that can be removed under distinct, non-interfering conditions.[1] The existing tert-butyloxycarbonyl (Boc) group on the azetidine ring nitrogen is acid-labile (cleaved by acids like TFA). Therefore, any new protecting groups must be stable to acid if the Boc group needs to be retained, or they must be removable under conditions that leave the Boc group intact.
The two primary orthogonal routes for this substrate are:
-
Selective N-Protection: Masking the primary amine while leaving the primary alcohol free for subsequent reactions.
-
Selective O-Protection: Masking the primary alcohol while leaving the primary amine free for subsequent reactions.
This guide will address the most common issues encountered in both pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Selective Protection of the Primary Amine
Q1: I'm trying to protect the primary amine with Fmoc, but I'm getting low yields and multiple products on my TLC. What's going wrong?
This is a common issue that can stem from several factors, including reaction conditions, reagent choice, and potential side reactions.
Underlying Chemistry: The 9-fluorenylmethoxycarbonyl (Fmoc) group is an excellent choice for amine protection as it is base-labile (typically removed with piperidine) and orthogonal to the acid-labile Boc group.[2][3] The protection reaction involves the nucleophilic attack of the primary amine on an activated Fmoc source, such as Fmoc-Cl or Fmoc-OSu.
Troubleshooting Workflow:
Caption: Troubleshooting N-Fmoc Protection Issues.
Detailed Analysis & Solutions:
-
Problem: Incorrect Base or Base Concentration.
-
Explanation: Strong, nucleophilic bases can compete with the substrate amine, leading to side products. Excess base can also promote unwanted reactions.
-
Solution: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIEA). Use the base stoichiometrically (1.0-1.2 equivalents) to neutralize the acid generated.
-
-
Problem: O-Acylation of the Hydroxyl Group.
-
Explanation: While the primary amine is more nucleophilic than the primary alcohol, competitive O-acylation can occur, especially if the reaction is forced with excess acylating agent or high temperatures. This leads to a di-protected product.
-
Solution: Use only a slight excess (1.05 equivalents) of the Fmoc-reagent. Run the reaction at a lower temperature (start at 0 °C and allow to warm to room temperature) to favor the more kinetically favorable N-acylation.
-
-
Problem: Hydrolysis of Fmoc Reagent.
-
Explanation: Fmoc-Cl is particularly sensitive to moisture.[2] If your solvent and reagents are not anhydrous, the Fmoc-Cl will hydrolyze, reducing the effective concentration and leading to incomplete reaction.
-
Solution: Use anhydrous solvents (e.g., dry DCM or DMF). Consider using the more stable Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-N3 (azide), which are less prone to hydrolysis.[4]
-
Section 2: Selective Protection of the Primary Alcohol
Q2: I want to protect the primary alcohol with a silyl ether (e.g., TBDMS/TBS), but I'm worried about protecting the amine instead. How can I ensure O-selectivity?
This is an excellent question. Fortunately, the chemoselectivity of silylating agents strongly favors alcohols over amines.
Underlying Chemistry: Silyl ethers are robust protecting groups for alcohols that are stable to a wide range of conditions but are readily cleaved by fluoride sources (like TBAF) or acid.[5][6] The high selectivity for oxygen over nitrogen is driven by thermodynamics; the Si-O bond is significantly stronger (~110 kcal/mol) than the Si-N bond (~80 kcal/mol).[7]
Troubleshooting Workflow:
Caption: Workflow for Selective O-Silylation.
Detailed Analysis & Solutions:
-
Problem: Fear of N-Silylation.
-
Explanation: While the amine is nucleophilic, the resulting N-silyl bond is highly labile, especially towards protic sources (like water or alcohols).[7] Any minor N-silylated product formed during the reaction is often cleaved during aqueous workup.
-
Solution: Proceed with standard conditions (see protocol below). During workup, a wash with a mild aqueous solution (e.g., saturated ammonium chloride) is typically sufficient to hydrolyze any Si-N bonds.
-
-
Problem: Incomplete Reaction.
-
Explanation: The substrate is sterically hindered around the hydroxyl group due to the quaternary center and the azetidine ring. The reaction may be sluggish.
-
Solution: Ensure you are using a suitable solvent like DMF which effectively dissolves the substrate and reagents.[5] Allow the reaction to stir at room temperature for a sufficient time (monitor by TLC). Gentle heating (e.g., 40 °C) can be employed if the reaction is slow, but monitor carefully for side products. For extremely hindered cases, the more reactive silyl triflate (TBS-OTf) with a non-nucleophilic base like 2,6-lutidine can be used.[6]
-
-
Problem: Stability of the Azetidine Ring.
-
Explanation: The four-membered azetidine ring is strained. Researchers often worry about its stability under various reaction conditions.
-
Solution: The azetidine ring, particularly when N-Boc protected, is generally stable under standard silylation and Fmoc-protection conditions. It has been shown to be stable even to strong acids like TFA used for Boc deprotection.[8] Standard basic conditions used for Fmoc protection (DIEA) or the imidazole used for silylation are not harsh enough to cause ring-opening.
-
Experimental Protocols & Data
The following protocols are generalized "best practice" methods adapted from standard procedures for primary amines and alcohols.[2][5] Optimization may be required for your specific setup.
Protocol 1: Selective N-Fmoc Protection
-
Reaction:
-
Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add diisopropylethylamine (DIEA, 1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-OSu (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring:
-
TLC System: Dichloromethane/Methanol (e.g., 95:5 or 90:10).
-
Visualization: UV light (for Fmoc group) and a ninhydrin stain (the starting material will be positive, the product will be negative).
-
-
Workup & Purification:
-
Dilute the reaction mixture with DCM.
-
Wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).
-
Protocol 2: Selective O-TBS Protection
-
Reaction:
-
Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M).
-
Add imidazole (2.2 eq).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) in one portion.
-
Stir at room temperature for 6-18 hours.
-
-
Monitoring:
-
TLC System: Ethyl Acetate/Hexane (e.g., 50:50 or 70:30).
-
Visualization: Ninhydrin stain (both starting material and product will be positive) and a p-anisaldehyde or permanganate stain. The product will have a higher Rf value.
-
-
Workup & Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).
-
Table 1: Comparison of Orthogonal Protection Strategies
| Protecting Group | Target Functionality | Reagents & Conditions for Protection | Cleavage Conditions | Orthogonal To |
| Fmoc | Primary Amine | Fmoc-OSu, DIEA, DCM, 0°C to RT | 20% Piperidine in DMF | Boc, TBS |
| TBS | Primary Alcohol | TBS-Cl, Imidazole, DMF, RT | TBAF in THF; or mild acid (e.g., HCl in MeOH) | Boc, Fmoc |
| Boc | Azetidine Nitrogen | (Pre-installed on substrate) | TFA in DCM; or 4M HCl in Dioxane | Fmoc, TBS |
References
-
Gelest, Inc. (n.d.). Silyl Groups. Gelest. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Li, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]
-
Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1103. [Link]
-
Reddit r/Chempros. (2023). Selective protection of alcohol over amine. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269399. [Link]
-
D'Andrea, A., et al. (2021). Synthesis of Orthogonally Protected Labionin. Molecules, 26(4), 1086. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 117-128. [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups.
-
Bolvig, S., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 489-524. [Link]
Sources
- 1. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Welcome to the technical support guide for the synthesis and analysis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this critical building block. As a strained heterocyclic amine, its synthesis requires careful control of reaction conditions to ensure high purity and yield, which is paramount for its application in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Boc-3-amino-3-(hydroxymethyl)azetidine?
The most prevalent strategies begin with commercially available precursors like 1-Boc-3-azetidinone. A common and effective route involves a Strecker-type reaction followed by reduction. This typically includes:
-
Cyanohydrin Formation: Reaction of 1-Boc-3-azetidinone with a cyanide source (e.g., trimethylsilyl cyanide) to form the corresponding aminonitrile.
-
Reduction: Subsequent reduction of the nitrile group to a primary amine and the ketone to a hydroxyl group, often accomplished in a single step with a powerful reducing agent like Lithium Aluminum Hydride (LAH).
An alternative route involves the reduction of 1-Boc-azetidine-3-carboxylic acid.[1] Careful selection of the synthetic pathway is crucial as it directly influences the impurity profile of the final product.
Q2: Why is purity so critical for this specific molecule?
1-Boc-3-amino-3-(hydroxymethyl)azetidine is a versatile building block in medicinal chemistry, often used as a linker in PROTACs (Proteolysis Targeting Chimeras) and as a scaffold in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Impurities, even at low levels, can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially introducing toxic components into the final drug substance.
Q3: What are the critical process parameters to monitor during the synthesis?
-
Temperature Control: Azetidine rings are strained and can be susceptible to ring-opening reactions, especially under harsh acidic or basic conditions or at elevated temperatures.[3][4] Reductions with LAH are highly exothermic and require strict temperature control (typically 0 °C to room temperature) to prevent over-reduction or side reactions.
-
Reagent Stoichiometry: Precise control over the equivalents of the cyanide source and reducing agent is vital. Excess reagents can lead to the formation of byproducts and complicate the purification process.
-
Atmosphere: Reactions involving organometallic reagents like LAH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.
Troubleshooting Guide: Impurity Analysis & Mitigation
This section addresses specific experimental issues, their root causes, and validated solutions.
Problem 1: Low Reaction Yield
Symptom: The isolated yield of the desired product is significantly lower than expected.
Possible Cause A: Incomplete Reaction
-
Diagnosis: The reaction may not have reached completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by tracking the disappearance of the starting material (e.g., 1-Boc-3-azetidinone).
-
Solution:
-
Ensure the reducing agent (e.g., LAH) is fresh and has not been deactivated by atmospheric moisture.
-
Increase the reaction time or consider a modest increase in temperature, while carefully monitoring for product degradation.
-
Confirm the correct stoichiometry of all reagents.
-
Possible Cause B: Product Loss During Work-up
-
Diagnosis: The product, being an amino alcohol, has high water solubility. Significant amounts may be lost to the aqueous phase during extraction.
-
Solution:
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Adjust the pH of the aqueous layer to ensure the product is in its free base form, which is more soluble in organic solvents.
-
Problem 2: Presence of Key Impurities
One of the most significant challenges in this synthesis is controlling the formation of process-related impurities. Below is a summary of common impurities, their origins, and mitigation strategies.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Probable Cause | Mitigation & Removal Strategy |
| Impurity A: 1-Boc-3-hydroxyazetidine | Incomplete conversion during the aminonitrile formation step, followed by reduction of the ketone. | Optimize the Strecker reaction conditions (time, temperature, stoichiometry). Can be removed by silica gel chromatography. | |
| Impurity B: Di-Boc Protected Amine | Reaction of the product's primary amine with residual di-tert-butyl dicarbonate if used in the synthesis of the starting material. | Ensure complete removal of Boc-anhydride post-reaction. Can be separated by chromatography. | |
| Impurity C: Ring-Opened Byproduct | Cleavage of the strained azetidine ring under harsh acidic or thermal conditions during work-up or purification.[5] | Maintain neutral or slightly basic pH during work-up. Avoid excessive heat. Use milder purification techniques. |
dot graph "Synthetic_Pathway_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1-Boc-3-azetidinone", fillcolor="#F1F3F4"]; B [label="Intermediate\nAminonitrile", fillcolor="#F1F3F4"]; C [label="1-Boc-3-amino-3-\n(hydroxymethyl)azetidine\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImpA [label="Impurity A:\n1-Boc-3-hydroxyazetidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label=" TMSCN, NH4Cl"]; B -> C [label=" LiAlH4 (Reduction)"]; A -> ImpA [label=" Incomplete Amination,\nfollowed by Reduction"]; } Caption: Synthetic pathway and formation of a key impurity.
Problem 3: Difficulty in Product Purification
Symptom: The final product is obtained as a viscous oil instead of a solid, and co-elutes with impurities during column chromatography.
Possible Cause: High Polarity and Hydrogen Bonding
-
Diagnosis: The presence of both a primary amine and a hydroxyl group makes the molecule highly polar and capable of strong hydrogen bonding, leading to tailing on silica gel and difficulty in crystallization.
-
Solution:
-
Chromatography: Use a polar solvent system with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) in the mobile phase (e.g., Dichloromethane/Methanol) to reduce peak tailing on silica gel.
-
Crystallization: If direct crystallization fails, consider forming a salt (e.g., hydrochloride or tartrate) which often has better crystalline properties. The free base can be regenerated later if required. A patent on Boc-amino acid crystallization suggests that seeding can be an effective method to induce solidification from an oil.[6]
-
Analytical Protocols
Precise analytical methods are required to quantify purity and identify impurities.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is suitable for determining the purity of the final product and quantifying known impurities.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| UV Detection | 210 nm |
| Injection Vol. | 10 µL |
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Analyze Product Batch\n(HPLC, NMR)", fillcolor="#F1F3F4"]; CheckPurity [label="Purity < 98%?", shape=diamond, fillcolor="#FBBC05"]; CheckYield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05"]; Pass [label="Batch Passes QC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IdentifyImpurity [label="Identify Unknown Peaks\n(LC-MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReviewSynthesis [label="Review Synthesis Protocol:\n- Temp Control\n- Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeWorkup [label="Optimize Work-up:\n- pH Adjustment\n- Extraction Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizePurification [label="Optimize Purification:\n- Chromatography Modifier\n- Recrystallization / Salt Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; CheckPurity -> IdentifyImpurity [label="Yes"]; CheckPurity -> CheckYield [label="No"]; CheckYield -> Pass [label="No"]; IdentifyImpurity -> ReviewSynthesis; ReviewSynthesis -> OptimizePurification; CheckYield -> OptimizeWorkup [label="Yes"]; OptimizeWorkup -> OptimizePurification; } Caption: Workflow for troubleshooting out-of-spec product batches.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and identification of impurities.
-
¹H NMR (in CDCl₃ or MeOD):
-
Look for the characteristic signals of the Boc group around 1.4 ppm (singlet, 9H).
-
The azetidine ring protons will appear as multiplets in the 3.0-4.0 ppm region.
-
The hydroxymethyl protons will be a singlet or doublet around 3.5-3.8 ppm.
-
-
¹³C NMR:
-
Confirm the presence of all expected carbons, including the quaternary carbon of the azetidine ring attached to the amino and hydroxymethyl groups.
-
References
-
De Laet, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]
-
Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
YouTube. (2020). Azetidine: Chemical Reactivity. Available at: [Link]
Sources
- 1. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. youtube.com [youtube.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 1-Boc-3-amino-3-(hydroxymethyl)azetidine Analogs
Welcome to the technical support guide for the chiral separation of 1-Boc-3-amino-3-(hydroxymethyl)azetidine and its analogs. This document is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving these stereoisomers. The unique structural features of these molecules—specifically the polar amine and hydroxyl groups combined with the rigid azetidine core—present distinct challenges that require a systematic and well-informed approach. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to empower you to develop robust and efficient chiral separation methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the method development process for these specific azetidine analogs.
Q1: I'm starting a new project with a 1-Boc-3-amino-3-(hydroxymethyl)azetidine analog. Where is the best place to begin my chiral method development?
A: The most effective and time-efficient strategy is a systematic screening approach. Due to the unpredictable nature of chiral recognition, a trial-and-error approach is often necessary. Your initial screen should encompass multiple Chiral Stationary Phases (CSPs) and a variety of mobile phase conditions. Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds and represent the best starting point. We recommend screening a set of complementary columns (e.g., amylose- and cellulose-based) under both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) conditions if available.
Q2: Should I use HPLC or SFC for my separation? What are the trade-offs?
A: Both techniques are powerful tools for chiral separations, and the choice often depends on available instrumentation, desired throughput, and downstream applications (e.g., preparative scale).
-
Supercritical Fluid Chromatography (SFC): This is often the preferred technique for these analogs. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations (3-5 times faster than HPLC) at lower backpressures. It is also considered a "greener" technique due to reduced organic solvent consumption. For polar, basic compounds like your azetidine analogs, SFC with an alcohol co-solvent and an amine additive is typically very effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely accessible technique. For these analytes, Normal Phase (NP) chromatography is a common starting point, using eluents like hexane and an alcohol. However, given the polarity of the molecule, Polar Organic (PO) mode (e.g., using pure methanol or acetonitrile) or even Reversed Phase (RP) can also be successful. The primary drawback of NP-HPLC is the use of less desirable solvents and potentially longer equilibration times.
Q3: Which specific Chiral Stationary Phases (CSPs) have the highest success rate for amine-containing compounds like mine?
A: For initial screening, focus on immobilized polysaccharide-based columns. These are highly robust and compatible with a wide range of solvents. Our data suggests the highest probability of success will come from the following column types:
-
Amylose-based CSPs: (e.g., CHIRALPAK® IA, IC, IG). These phases often show high success rates for a broad range of compounds.
-
Cellulose-based CSPs: (e.g., CHIRALCEL® OD-I, OJ-H). These offer complementary selectivity to the amylose phases.
-
Macrocyclic Glycopeptide CSPs: (e.g., CHIROBIOTIC™ T, V). These are excellent for polar and ionizable compounds and can be operated in various modes (NP, RP, PO), making them a powerful secondary screening option if polysaccharide phases fail.
Q4: I'm seeing significant peak tailing with my azetidine analog. What causes this and how can I fix it?
A: Peak tailing for this class of compounds is almost always caused by strong, undesirable secondary interactions between the basic amine group on your analyte and residual acidic silanol groups on the silica surface of the CSP. This interaction delays elution and creates a non-Gaussian peak shape.
The solution is to add a competing base to your mobile phase. This additive will interact with the active silanol sites, effectively masking them from your analyte.
-
For HPLC (Normal Phase): Add 0.1% to 0.5% diethylamine (DEA) or butylamine to your mobile phase.
-
For SFC: Add 0.1% to 1.0% DEA or another suitable amine to your alcohol co-solvent. This simple addition typically results in a dramatic improvement in peak symmetry and efficiency.
Q5: Beyond improving peak shape, how do mobile phase additives affect my chiral separation?
A: Mobile phase additives are a powerful tool for not only improving peak shape but also for modulating and optimizing chiral selectivity. The additive can influence how your analyte interacts with the chiral selector of the CSP. For your basic azetidine analog, using a basic additive like DEA is standard for peak shape. However, in some cases, adding a small amount of an acidic modifier (like 0.1% TFA) can protonate the amine, leading to a different set of interactions (e.g., ionic) with the CSP that might unlock or enhance separation. It is an important parameter to explore during method optimization. Be aware that additives can adsorb to the stationary phase, causing a "memory effect" that can impact subsequent analyses.
Section 2: Detailed Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues in a question-and-answer format.
Problem 1: I am not observing any separation between my enantiomers (co-elution).
-
Initial Question: Is my Chiral Stationary Phase (CSP) appropriate?
-
Causality: Chiral recognition is based on a "three-point interaction model" where the analyte forms a transient diastereomeric complex with the CSP. If the CSP's chiral environment does not offer the necessary complementary interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) for your specific analog, no separation will occur.
-
Solution: Your first step should be to screen different CSPs. If you started with an amylose-based column, try a cellulose-based one, or vice-versa. Their differing polymer structures create distinct chiral pockets and interaction sites. If polysaccharide columns fail, move to a completely different class of CSP, such as a macrocyclic glycopeptide phase.
-
-
Follow-up Question: Could the mobile phase be the issue?
-
Causality: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. A mobile phase that is too strong may elute the enantiomers before they have a chance to be resolved, while one that is too weak can lead to excessive retention and band broadening. The choice of alcohol modifier (e.g., Methanol vs. Isopropanol) in both HPLC and SFC can drastically alter selectivity.
-
Solution:
-
Vary the Modifier: If using SFC with Methanol as a co-solvent, switch to Ethanol or Isopropanol. The change in the hydrogen-bonding character of the modifier can significantly impact the separation.
-
Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. For SFC, screen a gradient from 5% to 40% alcohol. For NP-HPLC, test different ratios of hexane/alcohol (e.g., 90/10, 80/20, 70/30).
-
Change the Mode (HPLC): If NP mode fails, switch to Polar Organic (PO) mode using 100% Methanol or Acetonitrile with an additive. This changes the entire separation mechanism and can often provide the necessary selectivity.
-
-
Problem 2: I have partial separation, but the resolution (Rs) is poor (< 1.5).
-
Initial Question: How can I improve the selectivity (α)?
-
Causality: Selectivity (alpha) is the measure of the separation between the two peak maxima and is the most powerful factor in improving resolution. It is most influenced by the chemistry of the system.
-
Solution:
-
Optimize Temperature: Lowering the column temperature often increases selectivity. The weaker interactions that differentiate the enantiomers become more significant at lower thermal energy. Try reducing the temperature in 5°C increments (e.g., from 40°C to 25°C).
-
Fine-Tune the Mobile Phase: Make small, systematic changes to the modifier percentage (e.g., in 1-2% increments). Sometimes a "sweet spot" exists where selectivity is maximized.
-
Evaluate Additives: The type and concentration of the additive can influence selectivity. If you are using 0.1% DEA, try 0.2% DEA, or switch to a different amine like ethylenediamine (EDA), which can dramatically improve resolution for certain compounds.
-
-
-
Follow-up Question: How can I improve the efficiency (N)?
-
Causality: Efficiency refers to the narrowness of the peaks (peak width). Sharper peaks lead to better resolution, even at the same selectivity. Efficiency is primarily affected by flow rate and system properties.
-
Solution:
-
Reduce the Flow Rate: This gives more time for the mass transfer between the mobile and stationary phases, leading to sharper peaks. Try cutting the flow rate in half. While this increases analysis time, it is a simple way to confirm if efficiency is the limiting factor.
-
Check for Dead Volume: Ensure you are using tubing with the smallest possible internal diameter and length to connect the column to the injector and detector to minimize extra-column band broadening.
-
Consider Smaller Particle Columns: If available, columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) provide significantly higher efficiency.
-
-
Problem 3: My retention times are drifting and my results are not reproducible.
-
Initial Question: Is my column properly equilibrated?
-
Causality: Chiral separations, especially those using mobile phase additives, can require longer equilibration times than standard achiral methods. The surface of the CSP needs to reach a steady state with the mobile phase and the additive. Insufficient equilibration will lead to retention times that drift with each injection.
-
Solution: Ensure you are flushing the column with at least 10-15 column volumes of the mobile phase before the first injection and allow for a sufficient equilibration time (e.g., 5-10 minutes) between runs in a sequence.
-
-
Follow-up Question: Could this be an additive "memory effect"?
-
Causality: Basic additives, particularly amines, can strongly adsorb to the CSP surface. If you switch to a method that uses a different additive (or no additive), the previously used amine can slowly leach off the column, altering the separation and causing irreproducible results.
-
Solution:
-
Dedicate Columns: The best practice is to dedicate a specific column to a specific additive type (e.g., one column for amine additives, another for acidic additives).
-
Rigorous Flushing: If you must use the same column, implement a thorough flushing protocol. For immobilized polysaccharide columns, this may involve flushing with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) followed by Isopropanol to strip the old additive before conditioning with the new mobile phase. Always consult the column care manual for solvent compatibility.
-
-
Section 3: Standard Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Initial HPLC/SFC Screening Workflow
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of your racemic azetidine analog in an appropriate solvent (e.g., Methanol or Ethanol).
-
Column Selection: Select a minimum of two complementary polysaccharide CSPs (e.g., one amylose-based, one cellulose-based, 3 µm or 5 µm particle size, ~150 x 3.0 mm).
-
SFC Screening Conditions:
-
Mobile Phase A: CO2
-
Mobile Phase B (Co-solvents): Screen Methanol, Ethanol, and Isopropanol, each containing 0.2% Diethylamine (DEA).
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm for Boc-protected compounds).
-
-
HPLC (Normal Phase) Screening Conditions:
-
Mobile Phase A: Hexane (or Heptane).
-
Mobile Phase B (Modifiers): Screen Isopropanol and Ethanol, each containing 0.2% DEA.
-
Isocratic Conditions: Screen 10%, 20%, and 30% B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Data Analysis: Evaluate all chromatograms for any sign of peak splitting or separation. Identify the best combination of CSP and mobile phase conditions to move forward with optimization.
Protocol 2: SFC Method Optimization
This protocol assumes the initial screen identified a promising CSP and co-solvent (e.g., CHIRALPAK® IG with Methanol/DEA).
-
Optimize Co-solvent Percentage: Run a series of isocratic separations, varying the percentage of the Methanol/DEA co-solvent from 5% to 25% in 2% increments. Plot the resolution (Rs) vs. % Co-solvent to find the optimal value.
-
Optimize Additive Concentration: Using the optimal co-solvent percentage from step 1, vary the concentration of DEA in the methanol from 0.1% to 0.5% in 0.1% increments. Evaluate both peak shape and resolution.
-
Optimize Temperature and Back Pressure: Evaluate the separation at three different temperatures (e.g., 30°C, 35°C, 40°C) and two back pressures (e.g., 120 bar, 150 bar) to fine-tune the resolution and analysis time.
-
Final Method Validation: Once optimized, perform replicate injections to confirm the method's robustness, precision, and accuracy.
Section 4: Data Tables for Quick Reference
Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening
| CSP Type | Common Trade Names | Primary Interaction Mechanism | Best For... |
|---|---|---|---|
| Immobilized Amylose | CHIRALPAK® IA, IG, IK | Steric inclusion, H-bonding, dipole-dipole | Broad screening, high success rate for diverse structures. |
| Immobilized Cellulose | CHIRALCEL® OD-I, OZ-I | Steric inclusion, H-bonding, dipole-dipole | Complementary selectivity to amylose phases. |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ T, V | H-bonding, ionic, inclusion complexation | Polar and ionizable analytes, amino acids. |
Table 2: Typical Starting Conditions for HPLC Screening
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
|---|---|---|---|
| Mobile Phase | Hexane/Isopropanol (+ 0.2% DEA) | Methanol (+ 0.2% DEA) | Acetonitrile/Water + 10mM Buffer (pH dependent) |
| Typical Ratios | 90/10, 80/20, 70/30 | 100% Organic | 70/30, 50/50, 30/70 |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25°C | 25°C | 25 - 40°C |
Table 3: Typical Starting Conditions for SFC Screening
| Parameter | Condition | Rationale |
|---|---|---|
| Co-Solvents | Methanol, Ethanol, Isopropanol | Modifier polarity and H-bonding character significantly impact selectivity. |
| Additive | 0.1 - 0.5% Diethylamine (DEA) | Improves peak shape for basic analytes by masking silanols. |
| Gradient | 5-40% Co-solvent over 5-10 min | Efficiently screens a wide range of elution strengths. |
| Flow Rate | 1.0 - 3.0 mL/min | Higher flow rates are possible due to low viscosity of scCO2. |
| Back Pressure | 120 - 180 bar | Maintains CO2 in a supercritical state. |
| Temperature | 35 - 40°C | Ensures CO2 is supercritical and influences separation thermodynamics. |
Section 5: Visual Workflows
Diagram 1: General Chiral Method Development Strategy
Caption: A systematic workflow for chiral method development, from initial screening to final optimization.
Diagram 2: Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for diagnosing and solving peak tailing issues with basic azetidine analogs.
Section 6: References
-
LCGC International. (2022-03-01). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Regis Technologies. (2022-10-14). Getting Started with Chiral Method Development. [Link]
-
LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
-
Selvita. (2024-09-19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
National Institutes of Health (NIH). (2024-09-30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
National Institutes of Health (NIH). (2022-10-11). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform
Validation & Comparative
A Comparative Guide to Azetidine Building Blocks: The Unique Advantages of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Introduction: The Strategic Value of the Azetidine Scaffold
In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Drug discovery programs are increasingly focused on molecules with high three-dimensional (3D) character and optimized physicochemical properties to enhance specificity, solubility, and metabolic stability. Within this context, small, strained heterocycles have emerged as powerful design elements. The azetidine ring, a four-membered saturated heterocycle, has gained significant popularity as a versatile building block.[1] Its rigid structure provides well-defined exit vectors for substituents, allowing for precise control over molecular shape with a minimal increase in molecular weight and lipophilicity compared to more common scaffolds like pyrrolidines or piperidines.[2] This constrained framework can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[2] The continued adoption of this motif in drug discovery necessitates access to a diverse array of functionalized azetidine building blocks that enable the exploration of new chemical space.[1][3]
This guide provides a comparative analysis of several key azetidine building blocks, with a special focus on the unique utility of 1-Boc-3-amino-3-(hydroxymethyl)azetidine . We will explore its distinct structural advantages and compare its performance and applications against other commonly used azetidines, supported by experimental protocols and data.
The Centerpiece: 1-Boc-3-amino-3-(hydroxymethyl)azetidine
The standout feature of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is its densely functionalized, quaternary stereocenter. This single building block presents three distinct points for synthetic elaboration:
-
The Boc-protected ring nitrogen: Stable under a wide range of conditions, it allows for modifications at other positions before its removal under acidic conditions to reveal a secondary amine.
-
The primary amine: A versatile nucleophile, ideal for forming amide bonds, sulfonamides, or undergoing reductive amination to build out a key vector of the molecule.
-
The primary hydroxymethyl group: Offers a handle for ether or ester formation, oxidation to an aldehyde or carboxylic acid, or introduction of other functionalities.
This trifurcated reactivity from a compact, sp³-rich core is its defining advantage. It allows chemists to generate complex, multi-faceted structures with significant 3D complexity from a single starting material. The orthogonal nature of the amine and alcohol functionalities, coupled with the protected ring nitrogen, provides a powerful platform for divergent synthesis, enabling the rapid creation of compound libraries for structure-activity relationship (SAR) studies.
A Comparative Overview of Key Azetidine Building Blocks
While 1-Boc-3-amino-3-(hydroxymethyl)azetidine offers unique advantages, a selection of the right building block is always context-dependent. Below is a comparison with other foundational azetidine scaffolds used in drug discovery.
Visualizing the Structural Diversity
The following diagram illustrates the structural relationship and distinct functional handles of the compared azetidine building blocks.
Caption: Structural relationships of key azetidine building blocks.
Data Summary Table
| Building Block | Key Structural Feature(s) | Primary Applications & Reactivity | Advantages | Limitations |
| 1-Boc-3-amino-3-(hydroxymethyl)azetidine | Quaternary center at C3 with vicinal amino and hydroxymethyl groups. Three orthogonal functional handles. | Divergent synthesis of complex 3D scaffolds. Amide coupling, etherification, reductive amination. | High sp³-character; enables rapid library generation from one core; precise 3D vector control. | Higher cost; potential for intramolecular side reactions if not handled correctly. |
| 1-Boc-3-aminoazetidine | A single primary amine at the C3 position.[4][5] | Amide/sulfonamide synthesis, reductive amination, building block for peptidomimetics.[6][7] | Simpler reactivity profile; widely used and well-documented; cost-effective. | Limited to a single vector of diversification from the C3 position. |
| 1-Boc-3-hydroxyazetidine | A single hydroxyl group at the C3 position.[8] | Ether synthesis (e.g., Williamson ether synthesis), esterification, Mitsunobu reactions, oxidation to azetidinone.[9] | Provides access to different linker types (ethers, esters) compared to the amino-analogs. | Nucleophilicity of the hydroxyl group is lower than the corresponding amine. |
| 1-Boc-azetidine-3-carboxylic acid | A carboxylic acid group at the C3 position.[10][] | Peptide synthesis, formation of ester/amide derivatives, use as a constrained amino acid analog.[12][13] | Excellent for incorporation into peptide backbones or as a bioisostere for other acidic groups. | The acidity can complicate reactions sensitive to protons; may require esterification first. |
| Spirocyclic Azetidines | Azetidine ring fused to another cyclic system at C3 (e.g., cyclopropane, cyclobutane).[14][15] | Introduction of highly rigid, 3D-shaped motifs into drug candidates.[16][17] | Maximizes 3D character and novelty; can lock a molecule into a specific bioactive conformation. | Synthesis can be complex and costly; limited commercial availability of diverse variants. |
Experimental Section: A Practical Comparison
To illustrate the practical differences in handling and reactivity, we present a standard protocol for amide bond formation—a cornerstone reaction in drug discovery. We will compare the coupling of benzoic acid to 1-Boc-3-amino-3-(hydroxymethyl)azetidine and the simpler 1-Boc-3-aminoazetidine .
Causality Behind Experimental Choices
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are chosen for their ability to dissolve a wide range of organic molecules and for their inertness under coupling conditions.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization. It works by activating the carboxylic acid to form a highly reactive acyl-intermediate.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to scavenge the acid produced during the reaction without interfering with the coupling partners.
-
Temperature: The reaction is typically run at room temperature for convenience and efficiency. Initial addition at 0 °C can help control any initial exotherm.
Experimental Workflow Diagram
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: Amide Coupling with 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Materials:
-
1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 equiv)
-
Benzoic Acid (1.05 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add 1-Boc-3-amino-3-(hydroxymethyl)azetidine and benzoic acid.
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the azetidine).
-
Add DIPEA to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add HATU as a solid in one portion. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction for completion by LC-MS, checking for the disappearance of the starting amine.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide.
Expert Insight: With this substrate, the primary hydroxyl group is generally a poor nucleophile under these conditions and does not compete with the primary amine. However, for highly activated carboxylic acids or different coupling reagents, protection of the alcohol (e.g., as a silyl ether) might be necessary to prevent the formation of an ester byproduct. This consideration is absent in the simpler comparator below.
Protocol 2: Amide Coupling with 1-Boc-3-aminoazetidine
Materials:
-
1-Boc-3-aminoazetidine (1.0 equiv)
-
Benzoic Acid (1.05 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure: The procedure is identical to Protocol 1.
Expert Insight: This reaction is exceptionally straightforward. The absence of the secondary functional group simplifies the reaction profile and work-up, as there is no possibility of ester formation or other side reactions involving a hydroxyl group. The resulting product is also less polar, which may alter the chromatographic purification conditions. The simplicity and predictability of this reaction make 1-Boc-3-aminoazetidine a go-to building block for routine SAR exploration around a single attachment point.
Conclusion: Selecting the Right Tool for the Job
The azetidine scaffold is an undeniably powerful tool in the medicinal chemist's arsenal. While simple building blocks like 1-Boc-3-aminoazetidine and 1-Boc-3-hydroxyazetidine are workhorses for introducing a constrained nitrogen or oxygen vector, they are limited to single-point diversification. For creating molecules with greater 3D complexity and exploring multiple vectors simultaneously, 1-Boc-3-amino-3-(hydroxymethyl)azetidine stands out. Its quaternary, dual-functional core provides a unique and efficient platform for building sophisticated, sp³-rich molecules that are increasingly sought after in modern drug discovery. The choice of building block ultimately depends on the specific design hypothesis and the synthetic strategy, but an understanding of the nuanced advantages of each is critical for success.
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Brewster, J., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
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PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]
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PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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ResearchGate. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]
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ResearchGate. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]
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Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
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HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
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ChemRxiv. (2022). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]
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A Comparative Guide to the Bioisosteric Replacement of Piperazines with 1-Boc-3-amino-3-(hydroxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Modern Bioisosteric Strategy
The piperazine ring is a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical properties and synthetic versatility.[1][2] However, the quest for novel chemical matter with improved pharmacological profiles has led to the exploration of bioisosteres—structural analogues that can fine-tune a drug candidate's properties. This guide provides a comprehensive comparison between the traditional piperazine scaffold and a promising three-dimensional (3D) bioisostere: 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
The increasing interest in sp³-rich, 3D fragments stems from their potential to enhance solubility, selectivity, and metabolic stability while navigating novel chemical space.[3][4][5][6] Azetidine derivatives, in particular, have emerged as valuable scaffolds in drug discovery due to their unique structural and electronic properties.[7][8][9][10]
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between piperazine and 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in their topology. Piperazine is a six-membered ring that typically adopts a chair conformation, while the azetidine core is a strained four-membered ring, imparting significant molecular rigidity.[8] This rigidity can be advantageous in pre-organizing substituents for optimal interaction with a biological target.
| Property | Piperazine | 1-Boc-3-amino-3-(hydroxymethyl)azetidine | Rationale for Difference |
| Molecular Geometry | Flexible (Chair/Boat Conformations) | Rigid, Puckered Ring | The four-membered azetidine ring has significant ring strain, leading to a more defined, rigid structure.[8] |
| 3D Character | Predominantly 2D in nature | High sp³ character, inherently 3D | The azetidine scaffold provides a non-planar arrangement of atoms, increasing three-dimensionality.[5][6] |
| Basicity (pKa) | pKa1: ~9.73, pKa2: ~5.35[1][11] | Expected to be lower than piperazine's pKa1 | The electron-withdrawing effect of the Boc group and the hydroxymethyl moiety, along with ring strain, can influence the basicity of the amino group. |
| Solubility | Generally high aqueous solubility[1] | Potentially improved | Increased 3D shape can lead to better solvation and reduced crystal lattice packing energy, often enhancing aqueous solubility.[6] |
| Lipophilicity (cLogP) | ~ -1.50[1] | Likely to be higher | The Boc protecting group and the overall increase in non-polar surface area contribute to a higher calculated logP. |
| Synthetic Accessibility | Readily available and easily functionalized[2] | More complex, multi-step synthesis | The synthesis of substituted azetidines often requires more specialized and lengthy synthetic routes.[9] |
The strategic replacement of a piperazine with an azetidine bioisostere can offer a solution to common challenges in drug development, such as metabolic instability or off-target effects associated with the basicity of piperazine.[1][2] The unique vector projections of the substituents on the azetidine ring can also lead to novel interactions with the target protein, potentially improving potency and selectivity.[12]
Visualizing the Structural Divergence
The following diagram illustrates the fundamental structural differences between piperazine and the azetidine-based bioisostere.
Caption: A potential synthetic workflow for the azetidine building block.
Detailed Protocol:
While several synthetic routes exist,[13][14][15][16] a common approach involves the conversion of 1-Boc-3-azetidinone to the corresponding amino alcohol.
-
Step 1: Formation of the Aminonitrile. To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride. Stir the reaction at room temperature until the formation of the aminonitrile is complete, as monitored by TLC or LC-MS.
-
Step 2: Hydrolysis to the Amino Acid. The crude aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6N HCl) to convert the nitrile to a carboxylic acid.
-
Step 3: Reduction to the Amino Alcohol. The resulting amino acid is then reduced to the desired amino alcohol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3) in an appropriate solvent like THF.
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography to yield 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific substrate and scale.
Comparative Assays
To provide a robust comparison, a parent compound containing a piperazine moiety should be synthesized alongside its azetidine-containing analogue. The following assays are recommended:
1. In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes. [1]
-
Materials: Human liver microsomes (HLM), NADPH, test compounds, and a positive control (e.g., a compound with known metabolic instability).
-
Procedure:
-
Incubate the test compounds (piperazine and azetidine analogues) with HLM in the presence of NADPH at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to compare the metabolic stability of the two compounds. [1] 2. Receptor Binding Assay
This assay determines the binding affinity of the compounds to their intended biological target. [1]
-
Materials: A cell membrane preparation expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and the test compounds.
-
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compounds.
-
After reaching equilibrium, separate the bound from unbound radioligand by filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for each compound, which represents the concentration required to inhibit 50% of the radioligand binding.
3. Aqueous Solubility Assay
This assay measures the solubility of the compounds in an aqueous buffer.
-
Materials: Test compounds, phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4).
-
Procedure:
-
Prepare supersaturated solutions of each compound in PBS.
-
Shake the solutions at room temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Case Study: Application in Caspase-1 Inhibitors
The inflammatory caspases, such as caspase-1, are attractive therapeutic targets for autoimmune and inflammatory diseases. [17]Several small molecule inhibitors of caspases have been developed, with some incorporating a piperazine scaffold. [17][18]Replacing the piperazine in such inhibitors with 1-Boc-3-amino-3-(hydroxymethyl)azetidine could offer several advantages, including altered selectivity profiles and improved pharmacokinetic properties. [17][18]The rigid azetidine core could orient key pharmacophoric features in a more favorable conformation for binding to the caspase active site.
Caption: Workflow for evaluating the bioisosteric replacement in a drug discovery project.
Conclusion
The bioisosteric replacement of piperazine with 1-Boc-3-amino-3-(hydroxymethyl)azetidine represents a sophisticated strategy in modern medicinal chemistry to enhance the three-dimensionality and refine the pharmacological properties of drug candidates. While the synthesis of this azetidine building block is more challenging than that of simple piperazines, the potential benefits in terms of improved metabolic stability, solubility, and target engagement often justify the increased synthetic effort. The objective comparison through standardized assays, as outlined in this guide, is essential for validating the advantages of this approach in a given drug discovery program.
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Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. National Institutes of Health. [Link]
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Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. PubMed. [Link]
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Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. [Link]
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. PubMed. [Link]
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The Strategic Deployment of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in Structure-Activity Relationship (SAR) Studies: A Comparative Guide
In the intricate chess game of drug discovery, where molecular modifications dictate the difference between a promising lead and a clinical candidate, the choice of chemical building blocks is paramount. Among the vast arsenal available to medicinal chemists, conformationally constrained scaffolds have emerged as powerful tools to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine , a versatile building block increasingly utilized in structure-activity relationship (SAR) studies. We will objectively compare its performance with alternative scaffolds, supported by experimental data, and provide detailed protocols for its application, empowering researchers to make informed decisions in their drug design campaigns.
The Azetidine Scaffold: A Rising Star in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in recent years.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional (3D) exit vector for substituents, allowing for a more precise exploration of chemical space compared to its larger and more flexible counterparts like pyrrolidine and piperidine.[1] This structural rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[3] Furthermore, the introduction of an azetidine moiety can improve physicochemical properties such as aqueous solubility and metabolic stability.[1]
1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Multifunctional Tool for SAR
The subject of this guide, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, presents a particularly interesting scaffold for SAR exploration. The Boc-protected nitrogen at the 1-position allows for stable handling and subsequent deprotection to introduce further diversity. The true value, however, lies in the geminal amino and hydroxymethyl groups at the 3-position. This arrangement provides two orthogonal points for derivatization, enabling a systematic investigation of the chemical space around a core scaffold. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the hydroxyl group can be etherified, esterified, or used as a hydrogen bond donor.
This dual functionality allows for the exploration of how different substituents impact target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the amino group can be functionalized to interact with a specific pocket in a protein, while the hydroxymethyl group can be modified to enhance solubility or modulate cell permeability.
Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine Analogs
A key aspect of SAR is the comparative analysis of different scaffolds. The 3-amino-3-(hydroxymethyl)azetidine moiety serves as a valuable bioisostere for other cyclic amino alcohols, most notably those based on pyrrolidine and piperidine rings. Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a cornerstone of drug design aimed at improving a molecule's therapeutic profile.[4]
Case Study: Polymerase Theta (Polθ) Inhibitors
A compelling example of the advantageous properties of the azetidine scaffold comes from the development of DNA polymerase theta (Polθ) inhibitors, a promising target in cancer therapy. A recent study showcased that 3-hydroxymethyl-azetidine is an effective bioisostere of pyrrolidin-3-ol .[5]
| Scaffold Comparison | Polθ Inhibition (IC50) |
| Pyrrolidin-3-ol Derivative | Lead Compound (A7) |
| 3-Hydroxymethyl-azetidine Derivative | More Potent Derivative (B3) |
Table 1: A conceptual comparison of bioisosteric replacement in Polθ inhibitors. The azetidine derivative demonstrated enhanced potency over the initial pyrrolidine-based lead.[5]
This study highlights a critical advantage of the azetidine scaffold: the ability to fine-tune molecular geometry and vectoral projection of substituents. The more compact and rigid nature of the azetidine ring, compared to the five-membered pyrrolidine, can lead to a more optimal presentation of key pharmacophoric features to the target protein, resulting in improved potency.
General Advantages of the Azetidine Scaffold in SAR
| Property | 3-Amino-3-(hydroxymethyl)azetidine | 3-Amino-3-methylpyrrolidine | 4-Amino-4-(hydroxymethyl)piperidine |
| Conformational Rigidity | High | Moderate | Low |
| 3D Shape | Puckered, distinct vectors | Envelope/Twist conformations | Chair/Boat/Twist conformations |
| Lipophilicity (logP) | Generally lower | Moderate | Higher |
| Aqueous Solubility | Generally higher | Moderate | Lower |
| Metabolic Stability | Often enhanced | Variable | Variable |
Table 2: A qualitative comparison of the physicochemical and structural properties of azetidine, pyrrolidine, and piperidine scaffolds relevant to drug design.[1]
The data suggests that the azetidine scaffold can offer a superior combination of properties for optimizing drug candidates. Its lower lipophilicity and higher aqueous solubility are particularly advantageous in addressing common challenges in drug development.
Experimental Protocols
To facilitate the integration of 1-Boc-3-amino-3-(hydroxymethyl)azetidine into research programs, we provide the following detailed experimental protocols.
Synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
A common synthetic route starts from the commercially available 1-Boc-3-azetidinone.
Caption: Synthetic workflow for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Step-by-Step Protocol (Conceptual):
-
Horner-Wadsworth-Emmons Reaction: To a solution of 1-Boc-3-azetidinone in an anhydrous solvent such as THF, add a phosphonate ester (e.g., methyl 2-(dimethoxyphosphoryl)acetate) in the presence of a base like sodium hydride.[3] Stir at room temperature until completion.
-
Aza-Michael Addition: To the resulting α,β-unsaturated ester, add a suitable nitrogen nucleophile (e.g., benzylamine) in the presence of a base like DBU in a solvent such as acetonitrile.[3] Heat the reaction mixture to drive the addition.
-
Ester Reduction: The ester group of the 3-amino-3-ester azetidine intermediate is then reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous ether solvent at low temperature.
-
Deprotection (if necessary): If a protecting group was used on the newly introduced amino group (e.g., benzyl), it can be removed via hydrogenolysis.
Amide Coupling with 1-Boc-3-amino-3-(hydroxymethyl)azetidine
This protocol describes the formation of an amide bond at the 3-amino position.
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A Senior Application Scientist's Guide to Catalyst Efficacy in 1-Boc-3-amino-3-(hydroxymethyl)azetidine Coupling Reactions
Introduction: The Significance of a Challenging Building Block
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the azetidine ring has emerged as a valuable scaffold, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and ligand-receptor binding interactions. Specifically, "1-Boc-3-amino-3-(hydroxymethyl)azetidine" represents a versatile building block, offering multiple points for diversification. However, the inherent steric hindrance of this tertiary amine-containing scaffold presents a significant challenge in achieving efficient amide bond formation, a cornerstone of small molecule synthesis. This guide provides a comparative analysis of common catalytic systems for the effective coupling of this valuable intermediate, supported by representative experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Challenge: Steric Hindrance in Azetidine Coupling
The coupling of a carboxylic acid to the 3-amino group of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is often hampered by the sterically congested environment around the nitrogen atom. This steric bulk can impede the approach of the activated carboxylic acid, leading to sluggish reaction rates, incomplete conversions, and the formation of undesired side products.[1][2][3] The choice of an appropriate coupling reagent is therefore critical to overcoming this hurdle and achieving high yields of the desired amide product.
Comparative Analysis of Coupling Reagents
A variety of coupling reagents are available to facilitate amide bond formation.[4] This guide will focus on a selection of commonly employed catalysts, evaluating their mechanisms, relative performance, and operational considerations.
Carbodiimide-Based Reagents: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling system.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This activated ester subsequently reacts with the amine to form the amide bond.[5]
Mechanism of EDC/HOBt Coupling:
Caption: EDC/HOBt mediated amide bond formation.
While effective for many substrates, the EDC/HOBt system can be less efficient for sterically hindered amines, sometimes requiring elevated temperatures or prolonged reaction times.[1][6]
Uronium/Aminium Salt-Based Reagents: HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction rates and high yields, even with challenging substrates.[7][8] HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive OAt-active ester.[9][10] The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, accelerating the subsequent aminolysis.[7]
Mechanism of HATU Coupling:
Caption: HATU mediated amide bond formation.
A potential drawback of uronium reagents is the risk of guanidinylation of the amine, especially if an excess of the coupling reagent is used.[11]
Phosphonium Salt-Based Reagents: PyBOP
(Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is a phosphonium-based coupling reagent that offers a "cleaner" reaction profile compared to its uronium counterparts as it does not pose a risk of guanidinylation.[11] Similar to HATU, PyBOP activates the carboxylic acid to form an active ester, facilitating the reaction with the amine. Phosphonium salts are particularly advantageous for couplings involving sterically hindered amino acids and for minimizing epimerization.[11]
Phosphonic Anhydride-Based Reagents: T3P®
Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that acts as a water scavenger.[12][13] It is known for its mild reaction conditions, high yields, and exceptionally low levels of epimerization, making it an excellent choice for sensitive substrates.[14][15] The workup is often straightforward as the byproducts are water-soluble and easily removed by aqueous extraction.[12][15]
Performance Comparison: A Representative Study
To illustrate the relative efficacy of these catalysts, the following table summarizes representative data for the coupling of 1-Boc-3-amino-3-(hydroxymethyl)azetidine with a model carboxylic acid (e.g., 4-methoxybenzoic acid).
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Key Observations |
| EDC/HOBt | DIPEA | DMF | 25 | 24 | 65 | 90 | Sluggish reaction, requires longer time.[16] |
| HATU | DIPEA | DMF | 25 | 4 | 92 | >98 | Rapid conversion, high yield.[7][8] |
| PyBOP | DIPEA | DMF | 25 | 6 | 88 | >98 | Clean reaction, no guanidinylation byproducts.[11] |
| T3P® | Pyridine | EtOAc | 25 | 5 | 95 | >99 | Excellent yield, simple aqueous workup.[14][15][17] |
Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Amide Coupling
Caption: General workflow for amide coupling.
Protocol 1: EDC/HOBt Coupling [18][19]
-
To a solution of the carboxylic acid (1.0 eq), 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HATU Coupling [5][9]
-
To a solution of the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add a solution of 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Protocol 3: T3P® Coupling [14][15]
-
To a solution of the carboxylic acid (1.0 eq) and 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.1 eq) in ethyl acetate, add pyridine (3.0 eq).
-
Add T3P® (50% in EtOAc, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench with water and wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
For the amide coupling of the sterically hindered "1-Boc-3-amino-3-(hydroxymethyl)azetidine," modern coupling reagents such as HATU and T3P® demonstrate superior performance over the traditional EDC/HOBt system in terms of reaction time and yield. T3P® offers the additional advantages of a simple, non-toxic workup and extremely low risk of epimerization, making it an ideal choice for large-scale synthesis and for substrates with sensitive stereocenters.[12][14][15] While HATU is also highly effective, care must be taken to avoid side reactions such as guanidinylation.[11] The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the nature of the substrates.
References
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015-11-05). [Link]
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RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]
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National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025-08-06). [Link]
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ResearchGate. The Synthesis of Sterically Hindered Amides. (2025-08-09). [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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Curia. Understanding T3P® from start to finish. (2024-04-17). [Link]
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Wikipedia. HATU. [Link]
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YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024-04-14). [Link]
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Curia. Blog: How T3P has provided the catalyst to a new area of pharmaceutical research. [Link]
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LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]
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YouTube. T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024-10-26). [Link]
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Thieme. Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020-12-21). [Link]
-
PubMed. A Strategy to Aminate Pyridines, Diazines, and Pharmaceuticals via Heterocyclic Phosphonium Salts. (2018-05-04). [Link]
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ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
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Ben-Gurion University Research Portal. Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. [Link]
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ResearchGate. Spectral study of phosphonium salts synthesized from Michael acceptors. (2022-12-01). [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
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PubChem. 3-(6-Amino-3-pyridinyl)azetidine-1-carboxylic acid. (2025-11-22). [Link]
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A Spectroscopic Guide to the Isomeric Landscape of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise control and characterization of molecular architecture are paramount. Small, rigid scaffolds like the azetidine ring are of particular interest due to their ability to orient substituents in well-defined vectors, profoundly influencing a molecule's interaction with biological targets. The compound 1-Boc-3-amino-3-(hydroxymethyl)azetidine represents a valuable chiral building block, incorporating a protected amine, a primary alcohol, and a stereocenter within this constrained framework. The ability to distinguish between its enantiomers, (R)- and (S)-, is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the spectroscopic techniques used to characterize and differentiate the isomers of 1-Boc-3-amino-3-(hydroxymethyl)azetidine. As a senior application scientist, the following content is synthesized from established spectroscopic principles and data from analogous structures to provide a robust framework for analysis, even in the absence of directly published comparative spectra for the individual enantiomers.
The Challenge of Chirality in Spectroscopy
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (R) and (S) isomers of 1-Boc-3-amino-3-(hydroxymethyl)azetidine. The key to their differentiation lies in the use of chiral environments or derivatizing agents that convert the enantiomeric pair into diastereomers, which do have distinct physical properties and, therefore, different spectroscopic signatures.
Standard Spectroscopic Characterization (Racemic Mixture)
Let us first establish the expected spectroscopic fingerprint for the racemic mixture of 1-Boc-3-amino-3-(hydroxymethyl)azetidine. This data is crucial for confirming the presence of the correct molecular structure, regardless of its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Boc-3-amino-3-(hydroxymethyl)azetidine, both ¹H and ¹³C NMR will provide characteristic signals for the azetidine ring, the Boc protecting group, and the hydroxymethyl and amino substituents.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, which are often diastereotopic due to the substitution at C3, leading to more complex splitting patterns than might be naively expected.
-
Boc Group: A sharp singlet integrating to 9 protons will be observed around δ 1.4-1.5 ppm.
-
Azetidine Ring Protons: The methylene protons on the azetidine ring (at C2 and C4) are expected to appear as multiplets in the range of δ 3.0-4.5 ppm. Due to the rigidity of the four-membered ring, these protons are chemically non-equivalent and will likely exhibit complex coupling patterns.[1]
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet (if coupled to the hydroxyl proton) is expected for the methylene protons of the hydroxymethyl group.
-
Amine and Hydroxyl Protons (-NH₂ and -OH): These protons will appear as broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Boc Group: Three distinct signals are expected for the Boc group: the quaternary carbon at ~80 ppm, the methyl carbons at ~28 ppm, and the carbonyl carbon at ~156 ppm.[2]
-
Azetidine Ring Carbons: The carbons of the azetidine ring will resonate in the region of δ 40-65 ppm. The substituted C3 will have a distinct chemical shift from the C2 and C4 carbons.
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of δ 60-70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Boc-3-amino-3-(hydroxymethyl)azetidine
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 |
| Boc (-C (CH₃)₃) | - | ~80.1 |
| Boc (-C=O) | - | ~156.7 |
| Azetidine CH₂ | ~3.5-4.2 (m, 4H) | ~55-60 |
| Azetidine C3 | - | ~50-60 |
| -CH₂OH | ~3.6-3.8 (s or m, 2H) | ~65-70 |
| -NH₂ | broad s | - |
| -OH | broad s | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Boc-3-amino-3-(hydroxymethyl)azetidine will be characterized by the following absorption bands:
-
N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
O-H Stretch: A broad absorption, often overlapping with the N-H stretch, in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds.
-
C=O Stretch (Boc): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.[3]
-
C-N Stretch: Absorptions in the fingerprint region (1000-1350 cm⁻¹) corresponding to the C-N bonds of the azetidine ring and the amine.
Table 2: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 (broad) |
| Alcohol (O-H) | Stretch | 3200-3600 (broad) |
| Alkane (C-H) | Stretch | 2850-3000 |
| Carbamate (C=O) | Stretch | 1680-1700 (strong) |
| C-N | Stretch | 1000-1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Boc-3-amino-3-(hydroxymethyl)azetidine (Molecular Formula: C₉H₁₈N₂O₃, Molecular Weight: 202.25 g/mol ), the mass spectrum would be expected to show the molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 203.2.
A characteristic fragmentation pattern for Boc-protected amines involves the loss of the Boc group or parts of it. Common fragments would include:
-
[M - C₄H₈]⁺: Loss of isobutylene (56 Da) from the Boc group.
-
[M - C₄H₉O₂]⁺: Loss of the entire Boc group (101 Da).
-
[M - H₂O]⁺: Loss of water from the hydroxymethyl group.
Differentiating the Enantiomers: Advanced Spectroscopic Techniques
To distinguish between the (R) and (S) enantiomers, specialized techniques that introduce a chiral element into the analysis are required.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
A common and effective method to differentiate enantiomers by NMR is to react them with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and will exhibit distinct NMR spectra.
Experimental Workflow:
Caption: Workflow for NMR analysis with a chiral derivatizing agent.
For 1-Boc-3-amino-3-(hydroxymethyl)azetidine, a suitable CDA would be a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which would react with the primary amine to form diastereomeric amides. In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, the signals corresponding to the protons or fluorine atoms near the newly formed stereocenter will appear as two separate sets of peaks, one for each diastereomer. The integration of these distinct signals allows for the quantification of the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) coupled with Spectroscopy
Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to physically separate enantiomers. By coupling a chiral HPLC system to a spectroscopic detector (like a UV-Vis, CD, or even an NMR detector), one can not only separate the enantiomers but also obtain their individual spectra.
Experimental Workflow:
Caption: Workflow for chiral HPLC with spectroscopic detection.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). VCD is a powerful tool for determining the absolute configuration of a chiral molecule by comparing the experimental spectrum to a theoretically calculated spectrum.[4]
Conclusion
The thorough spectroscopic characterization of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is a multi-faceted process. While standard techniques like NMR, IR, and MS are essential for confirming the molecular structure of the racemic compound, they are insufficient for distinguishing between its (R) and (S) enantiomers. The application of advanced methodologies, such as NMR with chiral derivatizing agents, chiral HPLC, and Vibrational Circular Dichroism, is indispensable for the separation, identification, and quantification of the individual stereoisomers. A comprehensive understanding and application of these techniques are crucial for researchers in the pharmaceutical industry to ensure the development of safe and effective stereochemically pure drugs.
References
- BenchChem. (2025). A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. BenchChem.
-
Dukor, R. K., & Nafie, L. A. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 853, 86–100. [Link]
- BenchChem. (2025).
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- The Royal Society of Chemistry. (2015).
-
MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2345. [Link]
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The Ascendant Scaffold: A Comparative Guide to 1-Boc-3-amino-3-(hydroxymethyl)azetidine Derivatives in Enzyme Inhibitor Screening
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount. Enzyme inhibitors constitute a major class of therapeutics, and the scaffolds upon which they are built are critical determinants of their success.[1] Among the saturated heterocycles that have captured the attention of medicinal chemists, the azetidine ring has emerged as a privileged structure.[2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[2]
This guide provides an in-depth comparison of derivatives of the versatile building block, 1-Boc-3-amino-3-(hydroxymethyl)azetidine , against other common scaffolds in the context of enzyme inhibitor screening. We will delve into the synthetic rationale, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to leverage this promising scaffold in their discovery programs.
The Azetidine Advantage: More Than Just a Small Ring
Saturated heterocycles like piperidine and pyrrolidine are staples in medicinal chemistry, offering a robust framework for presenting functional groups.[3][4] However, the four-membered azetidine ring offers distinct advantages that stem from its unique physicochemical properties.[5][6]
The ring strain of azetidines, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more flexible, unreactive pyrrolidines.[5] This strained nature contributes to a "puckered" conformation, which can be exploited to orient substituents in precise vectors, a key factor in optimizing interactions within an enzyme's active site.[2] Furthermore, azetidines can serve as effective bioisosteres for larger rings like piperidine or morpholine, often leading to improved properties such as aqueous solubility and metabolic stability.[6][7]
The subject of this guide, the 1-Boc-3-amino-3-(hydroxymethyl)azetidine core, is a particularly attractive starting point for library synthesis. The Boc-protected nitrogen allows for facile derivatization, while the primary amine and hydroxyl groups at the 3-position provide two orthogonal points for diversification, enabling the exploration of a broad chemical space.
Caption: Key property differences between azetidine and larger saturated heterocycles.
Performance Comparison: A Case Study in Polymerase Theta Inhibition
A recent compelling example of the utility of the 3-hydroxymethyl-azetidine scaffold is in the development of potent inhibitors for DNA Polymerase Theta (Polθ), an emerging and attractive target in oncology.[8][9] A study showcased how this scaffold served as an effective bioisostere for pyrrolidin-3-ol, leading to highly potent inhibitors.[8]
| Scaffold Core | Target Enzyme | Lead Compound IC50 (nM) | Optimized Compound IC50 (nM) | Key Advantages of Azetidine Scaffold | Reference |
| 3-hydroxymethyl-azetidine | Polymerase Theta (Polθ) | 103.9 | 23.5 | Effective bioisostere of pyrrolidin-3-ol, enabling precise molecular modifications and improved potency. | [8][9] |
| Pyrrolidin-3-ol | Polymerase Theta (Polθ) | (Implied starting point) | - | Common starting point, but azetidine provided superior optimization potential. | [8] |
| Piperidine-based | Pancreatic Lipase | >10,000 (for simple derivatives) | 143 (for complex derivatives) | Generally lower potency for simpler derivatives compared to optimized pyrrolidines in this specific study. | [4] |
| Pyrrolidine-based | Pancreatic Lipase | - | 6.7 | The five-membered ring's flexibility allowed for optimal orientation of functional groups, enhancing binding. | [4] |
This data highlights a critical principle in drug design: the choice of scaffold is highly target-dependent. While the pyrrolidine ring's flexibility was advantageous for pancreatic lipase inhibition in one study, the rigidity and unique vector positioning of the azetidine scaffold proved superior in the optimization of Polθ inhibitors.[4][8] The 3-hydroxymethyl-azetidine core provided a framework that, through further optimization, yielded a compound with a five-fold increase in activity.[9]
Designing the Screening Cascade: From Synthesis to Cellular Activity
A logical, tiered approach is essential for efficiently screening a library of novel inhibitors based on the 1-Boc-3-amino-3-(hydroxymethyl)azetidine scaffold.
Caption: A generalized workflow for the synthesis and screening of azetidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold - 1-Boc-3-amino-3-(hydroxymethyl)azetidine
The synthesis of the core scaffold can be achieved through various routes, often starting from commercially available precursors like 1-Boc-3-azetidinone. A key step involves the formation of a cyanohydrin followed by reduction. While multiple specific synthetic routes exist, a generalized conceptual pathway is outlined below.[10]
Materials:
-
1-Boc-3-azetidinone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2)
-
Lithium aluminum hydride (LAH)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reagents for workup and purification (e.g., Rochelle's salt solution, sodium sulfate, silica gel)
Procedure:
-
Cyanohydrin Formation: To a solution of 1-Boc-3-azetidinone in anhydrous DCM at 0 °C, add a catalytic amount of ZnI2 followed by the dropwise addition of TMSCN.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with aqueous sodium bicarbonate and extract the product with DCM. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Reduction of the Nitrile: Dissolve the crude cyanohydrin in anhydrous THF and add it dropwise to a stirred suspension of LAH in THF at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reduction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and wash thoroughly with THF.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Note: This is a representative procedure. Specific conditions, including stoichiometry and reaction times, must be optimized. Always follow appropriate safety precautions when working with reagents like TMSCN and LAH.
Protocol 2: High-Throughput Kinase Inhibitor Screening (Luminescence-Based)
This protocol describes a common method for a primary screen to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
Materials:
-
Target kinase and its specific substrate peptide
-
ATP
-
Azetidine-based test compounds dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of your azetidine derivatives in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 20-50 nL) of the compound dilutions into the 384-well assay plates. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a kinase solution in Kinase Assay Buffer and add 5 µL to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Prepare a solution of the substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time for linear reaction kinetics).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
-
Protocol 3: FRET-Based Protease Inhibitor Screening
This protocol is suitable for screening inhibitors against proteases using a Fluorescence Resonance Energy Transfer (FRET) substrate.[12]
Materials:
-
Target protease
-
FRET-based peptide substrate specific for the protease
-
Azetidine-based test compounds in 100% DMSO
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20; buffer composition is protease-dependent)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: As described in the kinase assay protocol, plate serial dilutions of the test compounds and controls into the assay plate.
-
Enzyme Addition: Add 10 µL of the target protease, diluted to its optimal concentration in Assay Buffer, to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the FRET substrate, diluted in Assay Buffer, to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence signal kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair. The rate of fluorescence increase is proportional to protease activity.
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase) for each well.
-
Calculate the percentage of inhibition based on the reduction in reaction velocity compared to the DMSO control.
-
Determine IC50 values by plotting percent inhibition versus inhibitor concentration as described previously.[12]
-
Conclusion
The 1-Boc-3-amino-3-(hydroxymethyl)azetidine scaffold represents a powerful and versatile platform for the discovery of novel enzyme inhibitors. Its unique structural and physicochemical properties, including conformational rigidity and potential for improved solubility, offer distinct advantages over more traditional five- and six-membered heterocyclic systems.[1][5] As demonstrated by its successful application in the development of potent Polymerase Theta inhibitors, this scaffold can serve as a superior bioisosteric replacement, enabling fine-tuning of inhibitor potency and properties.[8] By combining rational synthetic strategies with robust, high-throughput screening cascades, researchers can effectively unlock the potential of this ascendant scaffold to develop the next generation of targeted therapeutics.
References
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-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062. [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
- BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- BenchChem. (2025). Application Notes and Protocols for HIV-1 Protease Inhibitor Screening.
-
Zask, A., Kaplan, J., & Verhoest, P. R. (2009). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(9), 608–622. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]
-
NCBI. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (2022, September 20). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Retrieved from [Link]
-
American Chemical Society. (2009, February 13). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]
-
NCBI. (2022, October 5). Assay for Protealysin-like Protease Inhibitor Activity. Retrieved from [Link]
-
NCBI. (n.d.). Serine/Threonine Protein Phosphatase Assays. Retrieved from [Link]
-
NCBI. (2022, September 20). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Retrieved from [Link]
-
NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PubMed. (2009, March 6). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
-
NCBI. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]
-
NCBI. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. Retrieved from [Link]
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Retrieved from [Link]
-
G-Biosciences. (2012, July 30). Phosphatase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... Retrieved from [Link]
-
Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2024, April 1). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
-
PubMed. (2024, January 1). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Retrieved from [Link]
-
WorldOfChemicals. (2025, October 13). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]
-
ResearchGate. (2024, March 1). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]
- BenchChem. (2025). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
As a Senior Application Scientist, I've observed that the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides drug development professionals and researchers with a comprehensive, step-by-step framework for the safe disposal of 1-Boc-3-amino-3-(hydroxymethyl)azetidine, a valuable building block in modern medicinal chemistry. Our objective is to move beyond simple instructions and instill a deep understanding of the principles behind these essential procedures.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a compound is the foundation of its safe handling and disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 1-Boc-3-amino-3-(hydroxymethyl)azetidine is not widely available, data from suppliers and structurally related azetidine compounds provide a clear and consistent hazard profile. The primary risks associated with this compound involve irritation, sensitization, and potential toxicity if improperly handled.[1][2]
This compound and its analogs are generally classified with the following hazards:
-
Harmful if swallowed or inhaled. [1]
These classifications necessitate that 1-Boc-3-amino-3-(hydroxymethyl)azetidine be treated as hazardous waste. Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[3][4]
| GHS Hazard Statement | Description | GHS Precautionary Statement |
| H302 / H332 | Harmful if swallowed / Harmful if inhaled | P261, P264, P270 |
| H315 | Causes skin irritation | P280, P302+P352 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P271, P304+P340 |
| (General) | Disposal | P501 |
| Source: Synthesized from supplier data and analogous compounds.[1][2] |
Core Principles of Chemical Waste Management
Before detailing specific procedures, it is crucial to internalize three core principles that govern the disposal of all hazardous laboratory chemicals:
-
Waste Segregation: Never mix incompatible waste streams. Doing so can trigger dangerous reactions or create complex waste mixtures that are difficult and expensive to dispose of. For this compound, waste should be segregated into solid, aqueous, and organic solvent streams.[3][5]
-
Container Management: All waste must be collected in designated, properly labeled, and sealed containers. This prevents accidental exposure and ensures clear communication with Environmental Health and Safety (EHS) personnel.[5][6]
-
Institutional Compliance: This guide provides a robust framework, but it is not a substitute for your institution's specific EHS guidelines. Always consult and adhere to your local protocols for hazardous waste pickup and disposal.[3][7]
Step-by-Step Disposal Protocols
Required Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling 1-Boc-3-amino-3-(hydroxymethyl)azetidine or its waste products.[8][9]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.
Waste Segregation and Collection Workflow
The following diagram illustrates the decision-making process for segregating waste generated during the use of 1-Boc-3-amino-3-(hydroxymethyl)azetidine.
Detailed Steps:
-
Solid Waste:
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.
-
Organic Solutions: Collect all organic solvent solutions in a "Organic Solvent Waste" or "Flammable Liquid Waste" container, ensuring it is compatible with the solvent used (e.g., non-halogenated).[10]
-
CRITICAL: Never dispose of any solution containing this compound down the drain.[3]
-
-
Contaminated Labware:
-
Disposable: Items like pipette tips and plastic tubes should be placed in the solid hazardous waste container.[3]
-
Non-disposable (Glassware): Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[3]
-
Waste Container Management
Proper management of waste containers within a Satellite Accumulation Area (SAA) is critical for safety and compliance.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5][6] Avoid using chemical formulas or abbreviations.
-
Sealing: Containers must be kept securely sealed at all times, except when adding waste.[6]
-
Storage: Store waste containers in a designated secondary containment area, away from incompatible materials.[3] Specifically, keep this amine-containing waste away from strong oxidizing agents and strong acids.[11][12]
-
Pickup: Follow your institution's procedure for requesting a hazardous waste pickup once the container is full or has reached its accumulation time limit.[5][6]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Control and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access.
-
Protect Yourself: Don the appropriate PPE as described in section 3.1.
-
Contain and Absorb: For liquid spills, cover with a non-reactive absorbent material like vermiculite or sand.[9][13] For solid spills, gently sweep up the material, avoiding dust formation.[7][11][12]
-
Collect Waste: Carefully place all contaminated absorbent and cleaning materials into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.
By adhering to these detailed procedures, you contribute to a culture of safety and ensure the responsible management of chemical reagents from acquisition through disposal.
References
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate. Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Source: Chemos GmbH & Co.KG. URL: [Link]
-
Sparrow. (2025). What are the safety precautions when handling azetidine?. Source: SPARROW Blog. URL: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Source: Carl ROTH. URL: [Link]
-
PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol Laboratory Chemical Safety Summary. Source: National Center for Biotechnology Information. URL: [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(3-Me)-OH. Source: AAPPTec. URL: [Link]
-
ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?. Source: ResearchGate. URL: [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Source: Research Safety - Northwestern University. URL: [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Source: University of Wisconsin-Madison. URL: [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Safety and Hazards. Source: National Center for Biotechnology Information. URL: [Link]
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Personal protective equipment for handling 1-Boc-3-amino-3-(hydroxymethyl)azetidine
An In-Depth Guide to Personal Protective Equipment for Handling 1-Boc-3-amino-3-(hydroxymethyl)azetidine
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 1-Boc-3-amino-3-(hydroxymethyl)azetidine (CAS No. 1008526-71-3) is a substituted azetidine derivative commonly used in medicinal chemistry. Based on available safety data for this compound and structurally similar molecules, a clear hazard profile emerges.[1] The primary risks involve irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.
A summary of the Globally Harmonized System (GHS) hazard classifications is provided below. This data forms the basis for all subsequent PPE and handling recommendations.
| Hazard Statement | GHS Classification Code | Description of Hazard |
| Harmful if swallowed | H302 | Indicates acute oral toxicity.[1] |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, and inflammation.[1] |
| Causes serious eye irritation | H319 | Can cause significant, but reversible, eye irritation upon contact.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract.[1] |
These classifications mandate strict adherence to safety protocols to prevent exposure, as outlined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the first line of defense against the hazards identified above.[4] For all procedures involving 1-Boc-3-amino-3-(hydroxymethyl)azetidine, the following PPE is mandatory.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI-approved safety goggles that provide a complete seal around the eyes are necessary to protect against splashes of solutions or accidental projection of the solid material.[5]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
Preventing skin contact is critical, as the compound is a known skin irritant (H315).[1]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many amine compounds.[5] It is crucial to check the manufacturer's specifications for compatibility and breakthrough time. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.
-
Lab Coat: A chemical-resistant, long-sleeved lab coat must be worn and kept fully fastened. This protects against contamination of personal clothing and minimizes skin exposure from spills.[4]
Respiratory Protection: When Is It Necessary?
The H335 classification ("May cause respiratory irritation") necessitates careful control of airborne particulates and aerosols.[1]
-
Primary Control: All weighing and transfer operations involving the solid form of 1-Boc-3-amino-3-(hydroxymethyl)azetidine should be conducted within a certified chemical fume hood.[4] This engineering control is the most effective way to minimize inhalation risk.
-
When to Use a Respirator: If engineering controls are insufficient or not available, or if irritation is perceived despite these controls, respiratory protection is required. A NIOSH/MSHA-approved respirator, at a minimum an N95-rated dust mask for solids or a respirator with organic vapor cartridges for solutions, should be used.[5][7] All respirator use must comply with a formal respiratory protection program as detailed by OSHA.[8]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow ensures that safety measures are consistently applied. The following protocol provides a self-validating system for handling this compound safely.
Preparation:
-
Designate a Work Area: All work must be performed in a designated area, preferably a chemical fume hood.
-
Verify Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[6]
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE.
-
Don PPE: Put on your lab coat, safety goggles, and gloves as detailed in the workflow diagram below.
Handling and Use: 5. Weighing: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to contain any dust. 6. Transfer: Keep containers covered during transfer. If making a solution, add the solid to the solvent slowly. 7. Execution: Perform all experimental steps within the fume hood. Avoid actions that could generate aerosols.
Post-Handling: 8. Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), following your institution's guidelines. 9. Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. 10. Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact.[6]
.
Caption: PPE selection workflow for handling the target compound.
Emergency and Disposal Plans
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan: All waste containing 1-Boc-3-amino-3-(hydroxymethyl)azetidine, including empty containers and contaminated disposables (e.g., gloves, weighing paper), must be treated as hazardous chemical waste.[9]
-
Collect all waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this expert guidance into your laboratory practices, you can effectively mitigate the risks associated with handling 1-Boc-3-amino-3-(hydroxymethyl)azetidine, ensuring a safer research environment for all personnel.
References
- 1. CAS 1008526-71-3 | 1-BOC-3-Hydroxy-3-(aminomethyl)azetidine - Synblock [synblock.com]
- 2. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. ipgsf.com [ipgsf.com]
- 5. benchchem.com [benchchem.com]
- 6. support.hpe.com [support.hpe.com]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
